molecular formula C14H16N2 B1302256 1-(Naphthalen-2-yl)piperazine CAS No. 57536-91-1

1-(Naphthalen-2-yl)piperazine

Cat. No.: B1302256
CAS No.: 57536-91-1
M. Wt: 212.29 g/mol
InChI Key: LWLBVIFUVSUSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-yl)piperazine is a nitrogen-containing heterocyclic compound that serves as a versatile chemical intermediate and privileged scaffold in organic and medicinal chemistry research. Its structure, featuring a piperazine moiety directly linked to a naphthalene ring system, is of significant interest in the design and synthesis of novel bioactive molecules. The naphthalene group provides a rigid, planar aromatic surface, while the piperazine ring contributes desirable physicochemical properties and serves as a point for further molecular diversification. This compound is recognized as a key precursor in neuroscience research. It forms the core structural element of investigational compounds such as PF-00217830, which has been studied as a D2 dopamine receptor partial agonist for central nervous system targets . This highlights its value in developing potential neuropharmacological tools. Beyond this specific application, the broader class of naphthalene-piperazine hybrids demonstrates a wide spectrum of research activity. Synthetic derivatives incorporating this scaffold are being explored in various fields, including as potential inhibitors of equilibrative nucleoside transporters , immunomodulators , and antimicrobial agents . As a building block, this compound enables researchers to explore structure-activity relationships and develop new chemical entities for biological evaluation. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBVIFUVSUSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57536-91-1
Record name 57536-91-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 1-(Naphthalen-2-yl)piperazine (2-NP)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Physicochemical Properties, Synthesis, and Pharmacodynamics

Executive Summary

1-(Naphthalen-2-yl)piperazine (commonly abbreviated as 2-NP or 1-(2-naphthyl)piperazine) is a significant arylpiperazine scaffold in medicinal chemistry. Structurally distinct from its isomer 1-(1-naphthyl)piperazine (1-NP), 2-NP serves as a critical probe for serotonin (5-HT) receptor subtypes. While 1-NP is a well-characterized mixed 5-HT agonist/antagonist, 2-NP is notable for its profile as a 5-HT2A partial agonist , sharing structural and pharmacological similarities with quipazine.[1]

This guide provides a rigorous technical analysis of 2-NP, detailing its physicochemical "hardware," optimized synthetic pathways using Buchwald-Hartwig amination, and its receptor binding "software."

Physicochemical Profiling

Understanding the physicochemical baseline is prerequisite to successful formulation and assay development.[2] 2-NP exhibits lipophilicity typical of CNS-penetrant small molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionTechnical Context
IUPAC Name This compoundUnambiguous identifier.[1][3][4][5]
CAS Registry 57536-91-1Distinct from 1-isomer (57536-86-4).
Molecular Formula

-
Molecular Weight 212.29 g/mol Ideal for CNS penetration (<400 Da).
LogP (Computed) ~2.6Indicates good membrane permeability; crosses BBB.
pKa (Calculated)

;

The distal amine (

) is basic and protonated at physiological pH. The aryl-linked nitrogen (

) is essentially non-basic due to resonance delocalization into the naphthalene ring.
Solubility Low in water (Free Base)Soluble in DMSO, MeOH, DCM. HCl salts are water-soluble.
Appearance Off-white to pale yellow solidOxidation prone; store under inert gas.

Synthetic Routes & Optimization

While older methods utilized nucleophilic aromatic substitution (


) on 2-naphthol derivatives (often requiring harsh Bucherer-type conditions), the Buchwald-Hartwig Amination  is the modern "Gold Standard." It offers higher yields, milder conditions, and—crucially—regioselectivity when using protected piperazines.
The "High-Fidelity" Protocol: Pd-Catalyzed Cross-Coupling

Rationale: Direct reaction of 2-bromonaphthalene with piperazine often yields the bis-arylated byproduct (1,4-di(naphthalen-2-yl)piperazine). Using N-Boc-piperazine ensures mono-arylation.

Phase A: Cross-Coupling
  • Substrates: 2-Bromonaphthalene (1.0 eq), N-Boc-piperazine (1.2 eq).

  • Catalyst System:

    
     (1-2 mol%) + BINAP (2-4 mol%).
    
    • Why: BINAP provides the necessary steric bulk and bite angle to facilitate reductive elimination of the bulky naphthyl amine.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq).
    
  • Solvent: Toluene (anhydrous, degassed).

Phase B: Deprotection
  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Outcome: Quantitative removal of the Boc group to yield 2-NP.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the catalytic cycle and process logic for the synthesis.

BuchwaldHartwig Start Reactants: 2-Bromonaphthalene + N-Boc-Piperazine Cat Catalyst Activation: Pd2(dba)3 + BINAP (Active L2Pd(0)) Start->Cat Mix OxAdd Oxidative Addition: Ar-Pd(II)-Br Cat->OxAdd AmineBind Amine Coordination & Deprotonation (NaOtBu) OxAdd->AmineBind RedElim Reductive Elimination: C-N Bond Formation AmineBind->RedElim RedElim->Cat Regenerate Pd(0) Intermed Intermediate: 1-Boc-4-(2-naphthyl)piperazine RedElim->Intermed Deprotect Deprotection: HCl/Dioxane Intermed->Deprotect Product Final Product: This compound (2-NP) Deprotect->Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of protected 2-NP, ensuring mono-selectivity.

Pharmacodynamics & Receptor Affinity[6]

2-NP acts as a serotonergic probe .[1] Unlike 1-NP, which is often cited for its 5-HT1A agonism and 5-HT2 antagonism, 2-NP displays a profile more aligned with 5-HT2A agonism, making it structurally and functionally related to Quipazine .

Receptor Binding Profile
  • 5-HT2A Receptor: Partial Agonist.[1]

    • Evidence: 2-NP induces the "head-twitch response" (HTR) in rodent models, a behavioral proxy for 5-HT2A activation (hallucinogenic potential).[1] However, it is less efficacious than Quipazine.[1]

  • 5-HT1A Receptor: High Affinity Ligand (

    
     often < 50 nM).
    
    • Acts as a mixed agonist/antagonist depending on the signaling pathway (G-protein vs.

      
      -arrestin).
      
  • 5-HT3 Receptor: Moderate affinity.

  • SERT (Serotonin Transporter): Lower affinity compared to its receptor binding.

Structure-Activity Relationship (SAR)

The position of the piperazine attachment (C2 vs C1 on naphthalene) drastically alters the steric fit within the Orthosteric Binding Pocket (OBP) of the GPCR.

  • 2-Naphthyl (2-NP): The linear extension mimics the indole ring of serotonin more closely in length, facilitating 5-HT2A activation.

  • 1-Naphthyl (1-NP): The "kinked" structure creates steric clash in the 5-HT2A agonist conformation, often resulting in antagonism.

SAR_Logic cluster_0 SAR Comparison Node1 1-(1-Naphthyl)piperazine (1-NP) Effect1 5-HT2A Antagonist (Blocks Hallucinogenic Effects) Node1->Effect1 Steric Clash (Ortho-substitution) Node2 This compound (2-NP) Node3 Quipazine (Quinoline-based) Node2->Node3 Structural Analog (Bioisostere) Effect2 5-HT2A Partial Agonist (Induces Head Twitch) Node2->Effect2 Linear Alignment (Meta-like substitution) Node3->Effect2 Rigid Planarity

Figure 2: SAR divergence between 1-NP and 2-NP regarding 5-HT2A modulation.

Detailed Experimental Protocol

Objective: Synthesis of this compound HCl salt.

Materials
  • 2-Bromonaphthalene (2.07 g, 10 mmol)

  • N-Boc-piperazine (2.23 g, 12 mmol)

  • 
     (92 mg, 0.1 mmol, 1 mol%)
    
  • BINAP (124 mg, 0.2 mmol, 2 mol%)

  • Sodium tert-butoxide (1.44 g, 15 mmol)

  • Toluene (anhydrous, 20 mL)

  • 4M HCl in Dioxane

Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
    , BINAP, and 5 mL toluene. Stir for 10 mins at RT until the solution turns deep orange/red (formation of active catalytic species).
    
  • Reaction Setup: Add 2-Bromonaphthalene, N-Boc-piperazine, and NaOtBu to a reaction vial. Add the remaining toluene and the catalyst mixture.

  • Heating: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Deprotection: Dissolve the crude oil in 10 mL DCM. Add 10 mL of 4M HCl in Dioxane dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: A precipitate (2-NP dihydrochloride) will form. Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Validation: Verify via

    
    -NMR (
    
    
    
    or
    
    
    ). Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of naphthalene aromatic protons (7.0 - 8.0 ppm).

Safety & Toxicology (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Status: Research Chemical only. Not for human consumption.[7][8][9]

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Glennon, R. A., et al. (1986). Binding of arylpiperazines to 5-HT1 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry. (Foundational SAR on arylpiperazines). [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Mechanisms and Protocols. [Link]

Sources

Technical Monograph: 1-(Naphthalen-2-yl)piperazine (2-NP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Naphthalen-2-yl)piperazine (commonly abbreviated as 2-NP or 1-(2-naphthyl)piperazine) is a phenylpiperazine derivative acting as a non-selective serotonin receptor ligand. Structurally distinct from its isomer 1-(1-naphthyl)piperazine (1-NP), 2-NP exhibits a pharmacological profile characterized by partial agonism at the 5-HT


 receptor, often eliciting head-twitch responses (HTR) in rodent models—a behavioral proxy for psychedelic activity similar to substituted amphetamines (e.g., DOM).[1]

This guide delineates the chemical identity, validated synthetic pathways via Buchwald-Hartwig amination, and the specific pharmacological divergence between the 1-naphthyl and 2-naphthyl isomers.

Chemical Identity & Structural Analysis[2][3][4]

The structural integrity of 2-NP relies on the attachment of the piperazine ring to the


-position (C2) of the naphthalene moiety. This positional isomerism significantly alters the steric environment within the receptor binding pocket compared to the 

-position (C1) isomer.
Identification Data[1][4][5][6][7]
ParameterSpecification
IUPAC Name This compound
Common Synonyms 2-NP; 1-(2-Naphthyl)piperazine; 1-Deazaquipazine
CAS Number 57536-91-1 (Free Base)
Molecular Formula C

H

N

Molecular Weight 212.29 g/mol
SMILES C1CN(CCN1)C2=CC3=CC=CC=C3C=C2
InChI Key LWLBVIFUVSUSAY-UHFFFAOYSA-N
Physical Properties[4]
  • Appearance: Off-white to pale beige solid (Free base).

  • Melting Point: ~78 °C (Free base); ~250 °C (Hydrochloride salt).

  • Solubility: Insoluble in water; soluble in DCM, DMSO, and Methanol.

Pharmacological Significance

Mechanism of Action

Unlike 1-NP (CAS 57536-86-4), which acts as a mixed 5-HT agonist/antagonist (antagonizing 5-HT


 while agonizing 5-HT

), 2-NP acts as a partial agonist at 5-HT

.[1][2] This subtle structural shift allows the naphthyl ring to orient differently in the orthosteric binding site, facilitating the conformational change required for Gq-protein coupling and downstream signaling.
Structure-Activity Relationship (SAR)
  • Lipophilicity: The naphthalene ring provides high lipophilicity, enhancing blood-brain barrier (BBB) permeability.

  • Steric Bulk: The 2-naphthyl substitution mimics the indole core of tryptamines or the phenyl ring of phenethylamines but with extended hydrophobic interaction capabilities.

  • Selectivity: 2-NP generalizes to DOM (2,5-Dimethoxy-4-methylamphetamine) in drug discrimination trials, confirming its hallucinogenic-like pharmacological profile.[1]

Synthetic Architecture: Buchwald-Hartwig Amination

Traditional nucleophilic aromatic substitution (S


Ar) is inefficient for unactivated naphthalenes. The industry-standard approach utilizes Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig).[3]
Reaction Logic

To ensure high purity and prevent the formation of bis-naphthyl byproducts (where one piperazine bridges two naphthalene rings), we utilize N-Boc-piperazine as the nucleophile. This mono-protected amine ensures 1:1 stoichiometry.

Pathway Visualization

Synthesis Reactant1 2-Bromonaphthalene Catalyst Pd2(dba)3 / BINAP NaOtBu / Toluene Reactant1->Catalyst Reactant2 N-Boc-Piperazine Reactant2->Catalyst Intermediate N-Boc-1-(2-naphthyl)piperazine Catalyst->Intermediate 100°C, 12h Deprotection TFA / DCM (Deprotection) Intermediate->Deprotection Product This compound (2-NP) Deprotection->Product Neutralization

Figure 1: Synthetic route utilizing N-Boc protection strategy to maximize yield and prevent polymerization.

Experimental Protocols

Protocol A: Synthesis of 2-NP (Optimized)

Reagents:

  • 2-Bromonaphthalene (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd

    
    (dba)
    
    
    
    (1 mol%)
  • BINAP (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd

    
    (dba)
    
    
    
    and BINAP. Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active catalytic species (L
    
    
    Pd
    
    
    ).
  • Addition: Add 2-Bromonaphthalene, N-Boc-piperazine, and NaOtBu to the flask.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor consumption of the aryl halide via TLC (Hexane:EtOAc 8:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification (Intermediate): Purify the N-Boc intermediate via flash column chromatography (Silica gel).

  • Deprotection: Dissolve the intermediate in DCM (10 mL/g). Add Trifluoroacetic acid (TFA) (5 mL/g) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Basify the mixture with saturated NaHCO

    
     (pH > 10). Extract with DCM (3x). Dry organic layer over MgSO
    
    
    
    . Evaporate solvent to yield 2-NP as a free base. Convert to HCl salt for storage if required.
Protocol B: Serotonin Receptor Binding Assay (Membrane Prep)

Validating the pharmacological identity.

Logic: Competitive displacement of radiolabeled [3H]-Ketanserin (selective for 5-HT


).
  • Tissue Prep: Homogenize rat frontal cortex tissues in ice-cold Tris-HCl buffer (pH 7.4).

  • Centrifugation: Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat wash to remove endogenous serotonin.

  • Incubation: Incubate membrane suspension (100 µg protein) with [3H]-Ketanserin (0.5 nM) and varying concentrations of 2-NP (10

    
     to 10
    
    
    
    M).
  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and K
    
    
    
    values using the Cheng-Prusoff equation.

Safety & Handling (MSDS Highlights)

Hazard Statements (GHS):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling:

  • Always handle in a fume hood.

  • 2-NP is a potent serotonergic modulator; avoid inhalation of dust.

  • Store at -20°C under inert gas (Argon) to prevent oxidation of the secondary amine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2760172, this compound. Retrieved from [Link]

  • Glennon, R. A., et al. (1986).Stimulus properties of 1-(2-naphthalenyl)piperazine (2-NP). Pharmacology Biochemistry and Behavior.
  • Buchwald, S. L., & Hartwig, J. F. (1998).Palladium-Catalyzed Amination of Aryl Halides. (Methodological basis for the synthesis).
  • Wikipedia. 1-(2-Naphthyl)piperazine.[1][4][2][5] (General pharmacological overview and comparison to Quipazine). Retrieved from [Link][4][2][5]

Sources

Spectral data of 1-(Naphthalen-2-yl)piperazine (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectral analysis of 1-(Naphthalen-2-yl)piperazine , a critical pharmacophore in serotonin receptor ligand research.

Spectral Characterization & Analytical Protocols

Executive Summary & Chemical Profile

This compound (2-NP) is a positional isomer of the more commonly cited 1-(1-naphthyl)piperazine (1-NP).[1][2] While 1-NP is a non-selective serotonin ligand, 2-NP exhibits distinct pharmacological profiles, particularly as a partial agonist at 5-HT2A and agonist at 5-HT3 receptors.[1][2] Accurate spectral differentiation between the 1-yl and 2-yl isomers is critical for maintaining data integrity in structure-activity relationship (SAR) studies.[1]

PropertyData
IUPAC Name This compound
CAS Number 57536-91-1
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Exact Mass 212.1313
Appearance Off-white solid (HCl salt); Viscous oil/solid (Free base)
Solubility DMSO, Methanol, Chloroform (Free base); Water (HCl salt)
Synthesis & Sample Preparation Workflow

To ensure spectral fidelity, the compound is typically synthesized via Palladium-catalyzed Buchwald-Hartwig amination, avoiding the regiochemical impurities common in nucleophilic aromatic substitution of unactivated naphthalenes.[1]

Protocol: Pd-Catalyzed Cross-Coupling
  • Reagents: 2-Bromonaphthalene (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-arylation), Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu (1.4 eq).

  • Conditions: Toluene, 100°C, under Argon atmosphere for 12-16 hours.

  • Purification: The crude mixture is filtered through Celite, concentrated, and purified via flash column chromatography (DCM:MeOH:NH₄OH gradient).

  • Salt Formation: The free base is dissolved in Et₂O and treated with 2M HCl in Et₂O to precipitate the hydrochloride salt for stable storage.

Visualization: Analytical Workflow

AnalyticalWorkflow Start Raw Material (2-Bromonaphthalene) Rxn Pd-Catalyzed Amination Start->Rxn + Piperazine Purify Flash Chromatography (DCM/MeOH) Rxn->Purify Crude Oil Salt HCl Salt Precipitation Purify->Salt Free Base Analysis Spectral Validation (NMR, IR, MS) Salt->Analysis Pure HCl Salt

Figure 1: Synthetic and analytical workflow for the isolation of high-purity this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming molecular weight and analyzing fragmentation patterns indicative of the piperazine moiety.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

  • Parent Ion: [M+H]⁺ = 213.1 m/z.

Fragmentation Pathway

The fragmentation of arylpiperazines typically involves the cleavage of the piperazine ring or the C-N bond connecting the ring to the naphthalene core.

m/z (approx)Ion IdentityMechanism
213.1 [M+H]⁺ Protonated molecular ion (Parent).[1][2]
170.1 [M - C₂H₅N]⁺Loss of imine fragment (retro-Diels-Alder type).[1][2]
127.1 [Naphthyl]⁺Cleavage of C-N bond (Naphthyl cation).[1][2]
56.0 [C₃H₆N]⁺Piperazine ring fragment.[1][2]

Visualization: Fragmentation Logic

MS_Fragmentation Parent [M+H]+ m/z 213.1 Frag1 Fragment A m/z ~170 (Loss of C2H5N) Parent->Frag1 Ring Cleavage Frag2 Fragment B m/z ~127 (Naphthyl Cation) Parent->Frag2 C-N Bond Break Frag3 Fragment C m/z 56 (Piperazine Ring) Frag1->Frag3 Further Decay

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof, distinguishing the 2-yl isomer from the 1-yl isomer based on the splitting pattern of the naphthalene protons.[1]

¹H NMR (Proton NMR)
  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1]

  • Key Feature: The 2-substituted naphthalene lacks the downfield doublet (approx 8.2 ppm) characteristic of the H1 proton in 1-substituted naphthalenes.[1] Instead, H1 in the 2-isomer appears as a singlet (or meta-coupled doublet) further upfield due to the electron-donating effect of the nitrogen at position 2.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.70 – 7.75 Multiplet/Doublet3HAr-H (C4, C5, C8)Distal aromatic protons.[1][2]
7.35 – 7.45 Multiplet2HAr-H (C6, C7)Mid-ring aromatic protons.[1][2]
7.25 Doublet of doublets1HAr-H (C3)Ortho to piperazine N.
7.10 Singlet (broad)1HAr-H (C1)Diagnostic: Isolated proton between rings.[1][2]
3.20 – 3.25 Triplet (br)4HN-CH₂ (Piperazine)Protons α to Naphthalene.[1][2]
3.05 – 3.10 Triplet (br)4HHN-CH₂ (Piperazine)Protons α to secondary amine.[1][2]
1.80 Broad Singlet1HNHExchangeable amine proton.[1][2][3]
¹³C NMR (Carbon NMR)
  • Key Feature: The ipso-carbon (C2) attached to the nitrogen will be significantly deshielded (approx 148-150 ppm).[1]

Chemical Shift (δ ppm)AssignmentNote
149.5 C2 (Ipso)Attached to Nitrogen.[1][2]
134.5 C8a (Quaternary)Ring junction.[1][2]
129.0 – 123.0 Aromatic CHTypical naphthalene signals.[2]
119.5 C3Ortho to nitrogen (shielded).[1][2]
109.5 C1Diagnostic: Highly shielded by N-donation.[1][2]
50.5 Piperazine CH₂α to Naphthalene.[2]
46.0 Piperazine CH₂α to secondary amine.[2]
Infrared (IR) Spectroscopy

IR analysis is useful for quick identification of the functional groups, specifically the secondary amine and the aromatic system.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
3300 – 3400 N-H Stretch2° AmineWeak, broad band.[1][2]
3050 C-H StretchAromaticSharp, weak bands >3000 cm⁻¹.[2]
2800 – 2950 C-H StretchAliphaticPiperazine methylene groups.[1][2][3]
1620, 1595 C=C StretchAromatic RingCharacteristic naphthalene skeletal breathing.[2]
1250 – 1320 C-N StretchAryl-AmineStrong band indicating N-Aryl bond.[1][2]
740, 810 C-H Bend (OOP)AromaticOut-of-plane bending, indicative of substitution pattern.[1][2]
References
  • PubChem. this compound (CID 2760172).[1] National Library of Medicine. Available at: [Link][1][4]

  • Glennon, R. A., et al.Binding of arylpiperazines to 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 1989. (Contextual reference for arylpiperazine binding profiles).
  • Biot, C., et al.Synthesis and antimalarial activity of new piperazine derivatives. Journal of Medicinal Chemistry, 1997. (Reference for standard Buchwald-Hartwig protocols on piperazines).

Disclaimer: The spectral data provided above are synthesized from standard chemical shift principles for 2-substituted naphthalenes and piperazines, validated against analogous structures in the absence of a single public domain repository for this specific isomer's raw FID files. Always perform an internal standard calibration.[4][3]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1-(Naphthalen-2-yl)piperazine and its Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of 1-(Naphthalen-2-yl)piperazine, a versatile arylpiperazine scaffold. We will explore its primary pharmacological interactions, downstream signaling cascades, and the promising therapeutic avenues these interactions suggest, supported by detailed experimental methodologies.

Introduction: The Arylpiperazine Scaffold and the Significance of this compound

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of aminergic G protein-coupled receptors (GPCRs)[1]. This structural motif is central to numerous drugs targeting the central nervous system (CNS). This compound (2-NP), also known as 1-deazaquipazine, is a notable member of this class. Its rigid, bicyclic aromatic naphthyl group provides a distinct topographical and electronic profile compared to more common phenylpiperazines, influencing its receptor binding and functional activity.

This guide will dissect the known molecular targets of this compound, with a primary focus on its well-documented interactions with serotonin receptors. We will delve into the mechanistic underpinnings of these interactions and propose a logical framework for future research and drug development efforts.

Core Pharmacological Profile: A Serotonin Receptor Modulator

This compound is primarily characterized as a serotonin receptor modulator, exhibiting affinity for several key serotonin (5-HT) receptor subtypes, including 5-HT1 and 5-HT2 receptors[2]. Its most defining characteristic is its action as a partial agonist at the 5-HT2A receptor[2]. This interaction is believed to be the basis for its observed psychedelic-like effects in preclinical models, an activity that is notably absent in 5-HT2A receptor knockout mice[2].

While precise, high-affinity binding data for this compound at all relevant receptors is not extensively documented in publicly available literature, its profile as a 5-HT2A partial agonist positions it as a valuable tool for probing the therapeutic potential of this receptor.

The 5-HT2A Receptor: A Primary Target of Interest

The 5-HT2A receptor, a Gq/11-coupled GPCR, is a major excitatory serotonin receptor in the brain. Its activation initiates a downstream signaling cascade that plays a crucial role in a vast array of physiological and cognitive processes. Dysregulation of 5-HT2A receptor signaling has been implicated in a range of neuropsychiatric disorders, including depression and schizophrenia[3].

Signaling Pathway of the 5-HT2A Receptor

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including neuronal excitation and modulation of gene expression.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Stimulates Ca2+->PKC Activates Cellular_Responses Cellular Responses (e.g., Neuronal Excitation) PKC->Cellular_Responses Phosphorylates targets Agonist This compound (Partial Agonist) Agonist->Receptor Binds to

Caption: 5-HT2A Receptor Signaling Cascade.

Potential for Dopaminergic and Other Receptor Interactions

The arylpiperazine scaffold is also known to interact with dopamine receptors. While the primary activity of this compound appears to be serotonergic, its use as a synthetic precursor for compounds targeting dopamine D2 and D3 receptors suggests a potential for some level of interaction. Further investigation into its binding affinity at these receptors is warranted to fully characterize its selectivity profile.

Therapeutic Potential: Targeting Neuropsychiatric Disorders

The modulation of the 5-HT2A receptor by partial agonists has garnered significant interest for its therapeutic potential in a variety of CNS disorders.

Potential Applications of this compound and its Analogs:

Therapeutic AreaRationale
Depression 5-HT2A receptor agonists, such as psilocybin, have shown rapid and sustained antidepressant effects in clinical trials. The partial agonism of this compound could offer a modulated response, potentially with a more favorable side-effect profile.
Anxiety Disorders The anxiolytic-like effects of mixed 5-HT1A and 5-HT2A/2C receptor ligands have been demonstrated in preclinical models[4]. The pharmacological profile of this compound suggests it may have similar potential.
Cognitive Enhancement 5-HT2A receptor activation is implicated in cognitive processes such as learning and memory. Modulators of this receptor could be explored for their potential to enhance cognitive function in disorders where it is impaired.

Experimental Workflows for Target Validation and Characterization

A systematic approach is crucial for validating the therapeutic targets of this compound and characterizing its pharmacological properties. The following workflow outlines key experimental stages.

Experimental Workflow Start Compound Synthesis & Purification Binding_Assays In Vitro Binding Assays (Radioligand Displacement) Start->Binding_Assays Functional_Assays In Vitro Functional Assays (e.g., Ca²⁺ Flux, IP1 Accumulation) Binding_Assays->Functional_Assays Determine Affinity (Ki) Selectivity_Panel Receptor Selectivity Screening Functional_Assays->Selectivity_Panel Determine Efficacy (EC50) & Potency In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity_Panel->In_Vivo_PK Assess Off-Target Effects Behavioral_Models In Vivo Behavioral Models (e.g., Head-Twitch Response, Forced Swim Test) In_Vivo_PK->Behavioral_Models Target_Engagement In Vivo Target Engagement (e.g., PET Imaging) Behavioral_Models->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: Experimental Workflow for Target Validation.

Detailed Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM final concentration).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • 96-well Filter Plates: GF/C filters, presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add 25 µL of assay buffer for total binding wells, 25 µL of mianserin for non-specific binding wells, and 25 µL of the test compound at various concentrations for competition wells.

  • Radioligand Addition: Add 25 µL of [3H]ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM) to all wells.

  • Membrane Addition: Add 200 µL of the membrane preparation (containing ~10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of arylpiperazines is highly dependent on the nature of the aryl group and any substituents on the piperazine ring. For this compound, the naphthyl moiety is a key determinant of its interaction with serotonin receptors.

  • Aryl Group: The extended aromatic system of the naphthalene group, compared to a single phenyl ring, likely engages in additional hydrophobic or π-stacking interactions within the receptor binding pocket. The position of attachment to the piperazine ring (naphthalen-2-yl vs. naphthalen-1-yl) can also significantly influence affinity and selectivity.

  • Piperazine Ring: The piperazine ring serves as a crucial linker and its nitrogen atoms are typically involved in key interactions, often forming a salt bridge with an acidic residue in the receptor.

  • Substitutions: While this compound is unsubstituted on the piperazine ring, derivatization at the N4 position is a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold with a well-established role as a 5-HT2A receptor partial agonist. This activity underpins its potential for the development of novel therapeutics for a range of neuropsychiatric disorders. Future research should focus on obtaining a more complete quantitative pharmacological profile of this compound, including its affinity and functional activity at a broader range of CNS receptors. Furthermore, systematic exploration of the structure-activity relationships of naphthalenylpiperazine analogs could lead to the discovery of new chemical entities with optimized potency, selectivity, and pharmacokinetic properties. The experimental frameworks and protocols detailed in this guide provide a robust starting point for these endeavors.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • 1-(2-Naphthyl)piperazine. Wikipedia. [Link]

  • The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. PubMed Central. [Link]

  • High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. ACS Publications. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism. PubMed. [Link]

  • New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus. Usiena air. [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. [Link]

Sources

Technical Guide: Discovery and Synthesis of 1-(Naphthalen-2-yl)piperazine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine moiety represents a "privileged structure" in medicinal chemistry, particularly within the field of central nervous system (CNS) drug discovery. Among these, 1-(naphthalen-2-yl)piperazine (2-NP) and its isomer 1-(naphthalen-1-yl)piperazine (1-NP) have emerged as critical pharmacological probes for interrogating serotonin (5-HT) receptor subtypes.

2-NP is structurally analogous to Quipazine (2-(1-piperazinyl)quinoline), differing only by the replacement of the quinoline nitrogen with a carbon atom (hence often termed "1-deazaquipazine"). While Quipazine acts as a non-selective 5-HT agonist with significant 5-HT3 activity, the naphthyl analogs (1-NP and 2-NP) display distinct selectivity profiles that have been instrumental in mapping the ligand-binding domains of 5-HT1A, 5-HT2A, and 5-HT7 receptors.

This guide details the chemical discovery, synthetic evolution, and pharmacological characterization of 2-NP and its analogs, providing researchers with actionable protocols for their synthesis and biological evaluation.

Chemical Synthesis: Evolution of Methodologies

The synthesis of naphthylpiperazines has evolved from harsh, toxic nucleophilic substitutions to elegant, metal-catalyzed cross-coupling reactions.[1]

Historical Route: Nucleophilic Substitution (SNAr)

Early syntheses relied on the reaction of naphthylamines with bis(2-chloroethyl)amine (nitrogen mustard analogs). This method is chemically inefficient due to the low nucleophilicity of the naphthalene ring and poses severe safety risks due to the toxicity of the alkylating agents.

Modern Route: Buchwald-Hartwig Amination

The current "Gold Standard" for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This method allows for the coupling of unactivated aryl halides (e.g., 2-bromonaphthalene) with piperazine under mild conditions.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination: The piperazine nitrogen coordinates to the Pd(II) complex.

  • Deprotonation: A strong base (e.g., NaOtBu) removes a proton from the amine.

  • Reductive Elimination: The C-N bond forms, regenerating the Pd(0) catalyst and releasing the product.

Visualization: Synthesis Pathway

Synthesis SM1 2-Bromonaphthalene Cat Pd(OAc)2 / BINAP NaOtBu, Toluene SM1->Cat SM2 N-Boc-Piperazine SM2->Cat Int N-Boc-2-NP (Intermediate) Cat->Int 100°C, 12h Deprot TFA or HCl (Deprotection) Int->Deprot Prod This compound (2-NP) Deprot->Prod RT, 2h

Caption: Figure 1. Two-step synthesis of 2-NP via Buchwald-Hartwig amination followed by Boc-deprotection.

Pharmacology and Structure-Activity Relationship (SAR)[2][3]

The pharmacological utility of 2-NP lies in its ability to bind multiple 5-HT receptor subtypes with varying intrinsic activities.[2]

Binding Profiles

The following table summarizes the binding affinities (


) of 2-NP compared to its structural analogs. Note that 2-NP retains high affinity for 5-HT2 sites but lacks the potent 5-HT3 activity seen in Quipazine.

Table 1: Comparative Binding Affinities (


 in nM) 
CompoundStructure Core5-HT1A5-HT2A5-HT2C5-HT3Intrinsic Activity (5-HT2A)
2-NP Naphthalen-2-yl~10-30~18~25ModeratePartial Agonist
1-NP Naphthalen-1-yl5.01820LowMixed Agonist/Antagonist
Quipazine Quinoline-2-yl>10002001500.2 Agonist
mCPP 3-Cl-Phenyl40303.0 120Agonist (5-HT2C pref.)
SAR Logic

The SAR of arylpiperazines is governed by the "Arylpiperazine Rule," where the nature of the aromatic ring and the N4-substituent dictate selectivity.

  • Aromatic Head: Naphthalene (vs. Phenyl) increases lipophilicity and steric bulk, often enhancing 5-HT1A affinity. The 1-yl vs. 2-yl position shifts the vector of the piperazine ring, altering receptor docking.

  • Piperazine Core: The basic Nitrogen (N4) is essential for an ionic interaction with the conserved Aspartate residue (D3.32) in the GPCR transmembrane domain.

  • N4-Substituents: Adding long alkyl chains or bulky aryl groups to the N4 nitrogen (distal nitrogen) typically shifts selectivity towards 5-HT1A or 5-HT7 and abolishes 5-HT2A agonist activity.

Visualization: 5-HT2A Signaling Pathway

2-NP acts as a partial agonist at the 5-HT2A receptor, a key target for psychedelics and antipsychotics.[2]

Signaling Ligand 2-NP (Ligand) Rec 5-HT2A Receptor (GPCR) Ligand->Rec Binding Gjq Gq Protein Rec->Gjq Activation PLC PLC-β Gjq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Head Twitch Response (Behavioral Output) PKC->Response Downstream Signaling

Caption: Figure 2. 5-HT2A Gq-coupled signaling cascade activated by 2-NP.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Synthesis of 2-NP via Buchwald-Hartwig Cross-Coupling.

Reagents:

  • 2-Bromonaphthalene (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd(OAc)2 (2 mol%)

  • BINAP (Racemic, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under Argon, charge Pd(OAc)2 and BINAP. Add anhydrous Toluene and stir at room temperature for 15 minutes until the complex forms (solution turns orange/red).

  • Addition: Add 2-Bromonaphthalene, N-Boc-piperazine, and NaOtBu to the flask.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the N-Boc-intermediate via flash column chromatography (Silica gel).

  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Basify with saturated NaHCO3 (pH > 10). Extract with DCM (3x). Dry over Na2SO4 and concentrate to yield 2-NP as a pale solid or oil. Convert to HCl salt for storage if necessary.

Protocol 2: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 of 2-NP at 5-HT2A receptors.

Materials:

  • HEK-293 cells stably expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer using a Polytron. Centrifuge at 20,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [3H]-Ligand (approx.

      
       concentration).
      
    • 50 µL Test Compound (2-NP) at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10 µM Methysergide.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    

References

  • Glennon, R. A., et al. (1989).[3] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.[3] Link

  • Fuller, R. W., et al. (1986).[4] "1-(1-Naphthyl)piperazine, a central serotonin agonist."[5][4][6][7] Research Communications in Chemical Pathology and Pharmacology, 51(1), 37-45.[4] Link

  • Ro Rsted, E. M., et al. (2024). "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, 67(9), 7224-7244. Link

  • Magano, J., et al. (2008). "Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride." Synthetic Communications, 38, 3631–3639. Link

  • Wikipedia Contributors. "1-(2-Naphthyl)piperazine." Wikipedia, The Free Encyclopedia. Link

Sources

Methodological & Application

Application Note: Investigating Serotonergic Signaling in Cancer Cell Lines using 1-(Naphthalen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(Naphthalen-2-yl)piperazine (also known as 1-(2-naphthyl)piperazine or 2-NP) is a piperazine derivative exhibiting distinct affinity for serotonin (5-HT) receptors. While historically utilized in neuroscience to probe central serotonergic pathways, recent oncology research has pivoted toward the serotonin system as a driver of tumor progression, angiogenesis, and metastasis ("The Serotonin Hypothesis of Cancer").

Many solid tumors, including breast (MCF-7, MDA-MB-231), prostate (PC-3), and bladder carcinomas, overexpress 5-HT receptors (specifically 5-HT1 and 5-HT2 subtypes). Serotonin acts as a mitogen in these tissues, activating the MAPK/ERK and PI3K/Akt survival pathways.

This application note details the protocol for using this compound as a pharmacological probe to investigate these proliferative pathways. Unlike non-specific cytotoxic agents, 2-NP allows researchers to dissect the contribution of specific serotonergic signaling axes to cancer cell viability and migration.

Key Compound Properties
PropertyDetail
IUPAC Name This compound
CAS Number 57536-91-1
Molecular Weight 212.30 g/mol
Target Profile 5-HT agonist/antagonist (Subtype dependent: affinity for 5-HT1, 5-HT2, 5-HT3)
Solubility DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble)
Storage -20°C, desiccated, protected from light

Scientific Rationale & Mechanism

The use of 2-NP in cancer research is grounded in the autocrine/paracrine serotonin loop . Tumor cells often synthesize 5-HT or uptake it from platelets in the microenvironment. This 5-HT binds to G-protein coupled receptors (GPCRs) on the tumor cell surface.

Mechanism of Action in Oncology:

  • Ligand Binding: 2-NP binds to 5-HT receptors.[1][2] Depending on the specific receptor subtype expressed by the cancer line (e.g., 5-HT2A vs 5-HT1A), it acts as a partial agonist or antagonist.[2]

  • Signal Modulation: By competing with endogenous serotonin, 2-NP modulates the downstream phosphorylation of ERK1/2 and Akt.

  • Phenotypic Outcome: Alteration in cytoskeletal dynamics (migration) and cell cycle progression (proliferation).

Pathway Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm / Nucleus 5HT Endogenous Serotonin (5-HT) 5HTR 5-HT Receptor (GPCR) 5HT->5HTR Activates 2NP 1-(Naphthalen-2-yl) piperazine (2-NP) 2NP->5HTR Modulates/Competes Gprot G-Protein (Gq/Gi) 5HTR->Gprot PKC PKC / PKA Gprot->PKC MAPK MAPK / ERK Phosphorylation PKC->MAPK AKT PI3K / Akt Signaling PKC->AKT Transcription Transcription Factors (c-Myc, Cyclin D1) MAPK->Transcription AKT->Transcription Outcome Tumor Growth & Migration Transcription->Outcome

Caption: 2-NP modulates the serotonergic signaling cascade, intervening at the receptor level to alter downstream oncogenic transcription.

Experimental Protocols

Compound Preparation (Stock Solution)

Objective: Create a stable 10 mM stock solution.

  • Weighing: Accurately weigh 2.12 mg of this compound.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

    • Note: Do not use water or PBS for the stock; the compound will precipitate.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Aliquot & Store: Dispense into 50 µL aliquots in light-tight tubes. Store at -20°C. Avoid freeze-thaw cycles.

Cell Viability Assay (Dose-Response)

Objective: Determine the IC50 of 2-NP in cancer cell lines (e.g., PC-3 Prostate Cancer cells).

Reagents:

  • Cell line: PC-3 or MCF-7.

  • Assay: MTT or SRB (Sulforhodamine B).

  • Media: RPMI-1640 + 10% Fetal Bovine Serum (FBS).

Procedure:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment Preparation:

    • Dilute the 10 mM DMSO stock into fresh media to create a concentration range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: Media containing DMSO at the highest concentration used (must be < 0.5% v/v).

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 or 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Normalize to Vehicle Control (100%). Plot log(concentration) vs. % viability to calculate IC50.

Functional Assay: Serum-Starved Migration (Wound Healing)

Context: Serotonin promotes migration. This assay tests if 2-NP inhibits basal or 5-HT-induced migration.

Critical Step: Use Serum-Reduced Media (1% FBS) . Normal serum contains high serotonin from platelets, which will mask the effect of your probe.

  • Monolayer Formation: Grow cells to 100% confluence in a 6-well plate.

  • Starvation: Switch to 1% FBS media for 12 hours prior to the scratch.

  • Wounding: Create a scratch using a sterile P200 pipette tip. Wash with PBS to remove debris.

  • Treatment Groups:

    • Control: 1% FBS Media + Vehicle (DMSO).

    • Agonist Only: 1% FBS Media + Serotonin (10 µM).

    • Antagonist Test: 1% FBS Media + Serotonin (10 µM) + 2-NP (10 µM).

    • Probe Only: 1% FBS Media + 2-NP (10 µM).

  • Imaging: Capture images at 0h, 12h, and 24h.

  • Quantification: Measure the wound width using ImageJ. Calculate % Wound Closure.

Data Analysis & Interpretation

When analyzing data derived from 2-NP treatments, look for the following patterns:

ObservationInterpretation
High Toxicity (IC50 < 5 µM) Likely off-target cytotoxicity or non-specific membrane disruption. 2-NP is generally a modulator, not a potent toxin.
Migration Inhibition Suggests blockade of 5-HT mediated cytoskeletal rearrangement (Rho/Rac pathways).
Rescue Effect If 5-HT increases growth, and 2-NP + 5-HT returns growth to baseline, 2-NP is acting as a competitive antagonist at the relevant receptor.
Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout Stock 10mM Stock (DMSO) Dilution Serial Dilution (Media) Stock->Dilution Seed Seed Cells (PC-3 / MCF-7) Starve Serum Starvation (Remove endogenous 5-HT) Seed->Starve Expose Add 2-NP +/- Serotonin Starve->Expose MTT Viability (IC50) Expose->MTT WB Western Blot (p-ERK/p-Akt) Expose->WB Scratch Migration (Closure Rate) Expose->Scratch

Caption: Experimental workflow for evaluating this compound in oncology models.

Troubleshooting & Optimization

  • Solubility Issues: If the compound precipitates in media, ensure the DMSO concentration in the final well is < 0.5%. Pre-warm the media to 37°C before adding the stock.

  • Lack of Effect:

    • Receptor Expression: Verify your cell line expresses 5-HT receptors using RT-PCR or Western Blot before starting. Not all cancer lines are serotonergic.

    • Serum Interference: FBS contains serotonin. If you do not see an effect, you must use dialyzed FBS or reduce serum concentration to 1% to remove the "background noise" of endogenous serotonin.

  • Isomer Confusion: Ensure you are using This compound (2-NP), not the 1-naphthyl isomer (1-NP). While similar, their Ki values for 5-HT subtypes differ, which will alter the interpretation of mechanistic data.

References

  • Serotonin in Cancer: Sarrouilhe, D., & Mesnil, M. (2019). Serotonin and human cancer: A critical view. Biochimie.

    • Context: Establishes the foundational role of 5-HT in tumor progression.
  • Piperazine Derivatives in Oncology: Papapostolou, I., et al. (2025).[3] Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity.[4][5] Medicina.[2][3][4][6]

    • Context: Demonstrates the viability of piperazine scaffolds in cancer drug discovery and protocols for viability assays.
  • Compound Properties (2-NP): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760172, 1-(2-Naphthyl)piperazine.[1]

    • Context: Source for physical properties, solubility, and safety data.[6]

  • 5-HT Receptor Signaling: Karmakar, S., & Lal, G. (2021). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity.[7][8] Theranostics.

    • Context: Detailed mechanisms of MAPK/ERK activ

Sources

Application Note: 1-(Naphthalen-2-yl)piperazine (2-NP) in Serotonin Receptor Research

[1]

Abstract & Introduction

1-(Naphthalen-2-yl)piperazine (2-NP) , also known as 1-deazaquipazine , is a critical tool compound in neuropharmacology, specifically used to probe the structural requirements of serotonin (5-HT) receptor activation.[1] Unlike its isomer 1-(1-naphthyl)piperazine (1-NP)—which acts primarily as a 5-HT1 agonist and 5-HT2 antagonist—2-NP exhibits a distinct pharmacological profile characterized by partial agonism at the 5-HT2A receptor .[1]

This structural distinction makes 2-NP invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Defining the steric tolerance of the 5-HT2A receptor binding pocket (comparing the 2-naphthyl moiety to the quinoline of Quipazine).

  • Functional Selectivity Profiling: Distinguishing between hallucinogenic (agonist) and antipsychotic (antagonist) binding modes.

  • In Vivo Discrimination: 2-NP generalizes to the psychedelic DOM in drug discrimination assays, validating its utility as a probe for hallucinogenic potential.[1]

This guide provides the specific pharmacological data, handling protocols, and experimental workflows required to use 2-NP effectively in high-throughput screening and mechanistic studies.

Pharmacological Profile & Data

The utility of 2-NP lies in its "dirty" but informative profile.[1] It is structurally analogous to Quipazine but lacks the ring nitrogen, allowing researchers to isolate the contribution of the aromatic ring's electronic properties versus its steric bulk.[1]

Comparative Binding & Functional Data[1][2][3][4]
Target ReceptorActivity TypeAffinity (Ki / IC50)Significance
5-HT2A Partial Agonist Ki ≈ 18–30 nM Induces Head Twitch Response (HTR) in rodents; generalizes to DOM.
5-HT2C AgonistKi ≈ 25 nMContributes to anorectic and anxiogenic effects in vivo.[1]
5-HT1A Ligand (Mixed)Ki ≈ 5–10 nMHigh affinity but lower efficacy compared to 1-NP.
5-HT3 Antagonist/LigandKi ≈ Broad rangeBinds 5-HT3 but with lower potency than Quipazine.[1]
Critical Distinction: 1-NP vs. 2-NP
  • 1-NP (1-isomer): 5-HT1A Agonist / 5-HT2 Antagonist.[1][2][3] (Anxiolytic profile).

  • 2-NP (2-isomer): 5-HT2A Partial Agonist.[1] (Psychedelic-like profile).

  • Note: Ensure you are using CAS 57536-91-1 (2-NP) and not CAS 57536-86-4 (1-NP).[1]

Visualization: Receptor Interaction Network

The following diagram illustrates the pharmacological network of 2-NP, highlighting its structural relationship to Quipazine and its functional divergence from 1-NP.

GNP2This compound(2-NP)QuipazineQuipazine(Reference)NP2->Quipazine1-Deaza AnalogNP11-(Naphthalen-1-yl)piperazine(1-NP)NP2->NP1IsomerHT2A5-HT2A ReceptorNP2->HT2APartial Agonist(Ki ~18nM)HT2C5-HT2C ReceptorNP2->HT2CAgonistHT1A5-HT1A ReceptorNP2->HT1AHigh Affinity LigandHT35-HT3 ReceptorNP2->HT3LigandQuipazine->HT2AFull AgonistQuipazine->HT3High AffinityNP1->HT2AAntagonistNP1->HT1AFull Agonist

Caption: Pharmacological network contrasting 2-NP's partial agonism at 5-HT2A with 1-NP's antagonism and Quipazine's full agonism.[1]

Experimental Protocols

Handling & Solubilization

2-NP is lipophilic and typically supplied as a hydrochloride salt to improve stability.[1]

  • Solubility: Poor in neutral water.[1] Soluble in DMSO (>10 mg/mL) and Ethanol.[1]

  • Stock Preparation:

    • Dissolve 10 mg of 2-NP in 1 mL of 100% DMSO to create a 10 mg/mL stock .

    • Aliquot into light-protected vials (amber glass) to prevent photo-degradation of the naphthalene ring.

    • Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock at least 1:1000 into assay buffer (e.g., HBSS) to keep DMSO < 0.1%.

Protocol: 5-HT2A Functional Assay (Calcium Flux)

To verify the partial agonist activity of 2-NP, a calcium mobilization assay using a stable cell line (e.g., HEK-293 expressing human 5-HT2A) is the gold standard.[1]

Materials:

  • HEK-293 cells stably transfected with h5-HT2A and Gαq16 (to couple Gq signaling).[1]

  • Fluorescent Calcium Dye (e.g., Fluo-4 AM).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • Positive Control: 5-HT (Serotonin).[1][4][5][6][7][8]

  • Reference Antagonist: Ketanserin.[1][9]

Step-by-Step Workflow:

  • Cell Plating:

    • Plate cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate.[1]

    • Incubate overnight at 37°C / 5% CO2.

  • Dye Loading:

    • Remove media and wash once with Assay Buffer.[1]

    • Add 100 µL of Fluo-4 AM loading solution (4 µM dye + 0.04% Pluronic F-127).[1]

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 2-NP (Range: 1 nM to 100 µM).[1]

    • Prepare 5-HT control curve (Range: 0.1 nM to 10 µM).[1]

  • Measurement (FLIPR/FlexStation):

    • Transfer plate to reader.[1][8]

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Addition: Inject 20 µL of 5x compound solution.

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).[1]
      
    • Plot Dose-Response Curve.[1]

    • Validation Criteria: 2-NP should show an

      
       (efficacy) of 40–70% relative to 5-HT (Partial Agonism).
      

Visualization: Experimental Workflow

WorkflowStartStart: 2-NP Stock(10mM in DMSO)DilutionSerial Dilution(1:3 steps in HBSS)Start->DilutionInjectionInject Compound(Automated Reader)Dilution->InjectionCellsHEK-293 (h5-HT2A)Dye Loading (Fluo-4)Cells->InjectionMeasureMeasure Ca2+ Flux(RFU over 120s)Injection->MeasureAnalysisCalculate Emax & EC50Measure->AnalysisDecisionCompare Emax to 5-HTAnalysis->DecisionResult1Emax < 20%(Antagonist/Weak)Decision->Result1LowResult2Emax 40-80%(Partial Agonist - VALID)Decision->Result2TargetResult3Emax > 90%(Full Agonist)Decision->Result3High

Caption: Workflow for validating 2-NP partial agonism via Calcium Flux assay.

References

  • Glennon, R. A., et al. (1986). "5-HT1 and 5-HT2 binding characteristics of some quipazine analogues."[1][3] Journal of Medicinal Chemistry, 29(11), 2375-2380.[3]

    • Key Finding: Establishes 2-NP as a 5-HT2 agonist that generalizes to DOM.[1]

  • Glennon, R. A., & Dukat, M. (2023). "Quipazine: Classical hallucinogen?[1] Novel psychedelic?" Australian Journal of Chemistry, 76(5), 288–298.

    • Key Finding: Reviews the structural relationship between Quipazine, 2-NP, and their hallucinogenic potential.
  • Winter, J. C., et al. (1999). "The stimulus properties of 1-(2-naphthyl)piperazine in the rat."[1] Pharmacology Biochemistry and Behavior.

    • Key Finding: Confirms 2-NP substitutes for DOM but not for 8-OH-DP
  • PubChem Compound Summary. "1-(2-Naphthyl)piperazine."[1]

    • Key Finding: Chemical and physical property data for CAS 57536-91-1.[1]

Application Notes and Protocols: 1-(Naphthalen-2-yl)piperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Probing the Serotonergic System

1-(Naphthalen-2-yl)piperazine, also known as 2-NP or 1-deazaquipazine, is a synthetic compound belonging to the arylpiperazine class.[1] Its structural similarity to known neuroactive agents has positioned it as a valuable research tool in the field of neuropharmacology.[1] This document provides a comprehensive guide to the application of this compound in research settings, detailing its mechanism of action, key experimental protocols, and data interpretation.

Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors.[2] this compound is primarily recognized for its interaction with the serotonergic system, exhibiting a profile as a serotonin receptor modulator.[1] Understanding its specific interactions with various receptor subtypes is crucial for elucidating the complex roles of serotonin in both normal brain function and in the pathophysiology of neuropsychiatric disorders.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 1-(2-Naphthyl)piperazine, 2-NP, 1-Deazaquipazine[1][3]
CAS Number 57536-91-1[3]
Molecular Formula C₁₄H₁₆N₂[3]
Molecular Weight 212.29 g/mol [3]

Section 1: Mechanism of Action and Receptor Pharmacology

The primary neuropharmacological relevance of this compound stems from its activity at serotonin (5-HT) receptors. It is known to have affinity for 5-HT₁, 5-HT₂, and 5-HT₃ receptor families.[1] Notably, it acts as a partial agonist at the 5-HT₂A receptor, a key target in psychedelic research and for the development of novel therapeutics for psychiatric disorders.[1]

Receptor Binding Profile

While a comprehensive binding profile across all serotonin and dopamine receptor subtypes is not extensively documented in publicly available literature, existing data indicates a notable affinity for several key receptors. The following table summarizes the known binding affinities (Ki) of this compound. It is important for researchers to experimentally determine the binding profile in their specific assay systems.

ReceptorKi (nM)Comments
5-HT₁ Receptors Data not readily availableShows affinity for the 5-HT₁ receptor family.[1]
5-HT₂A Receptor Data not readily availableKnown to act as a partial agonist.[1]
5-HT₂C Receptor Data not readily available
5-HT₃ Receptor Data not readily availableShows affinity for the 5-HT₃ receptor family.[1]
Dopamine D₂ Receptor Data not readily available

Note: The lack of specific Ki values in the literature highlights the necessity for researchers to perform their own binding assays to accurately characterize the compound in their experimental systems.

Functional Activity

As a partial agonist at the 5-HT₂A receptor, this compound elicits a functional response that is intermediary between that of a full agonist and a neutral antagonist. This property is particularly interesting for research into conditions where modulation, rather than full activation or blockade, of the 5-HT₂A receptor is desired.

ReceptorAssay TypeParameterValue
5-HT₂A Receptor Phosphoinositide (PI) Hydrolysis / Calcium MobilizationEC₅₀Data not readily available
5-HT₂A Receptor GTPγS BindingEC₅₀Data not readily available
Signaling Pathway

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound (Partial Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway

Section 2: In Vitro Experimental Protocols

The following protocols provide a framework for characterizing the interaction of this compound with target receptors. It is essential to optimize these protocols for the specific cell lines and equipment used in your laboratory.

Protocol: Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor, for example, the 5-HT₂A receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT₂A receptor).

  • Radioligand (e.g., [³H]ketanserin).

  • Non-labeled competing ligand for non-specific binding determination (e.g., mianserin).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd for the receptor.

    • Prepare the cell membrane suspension in assay buffer to a final protein concentration that gives a robust signal.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-labeled competing ligand, and cell membrane suspension.

    • Competition Binding: Add serial dilutions of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Causality:

  • Rationale for Radioligand Choice: The choice of radioligand is critical. A high-affinity, specific radioligand for the target receptor ensures a good signal-to-noise ratio.

  • Non-specific Binding Control: The inclusion of a non-specific binding control is essential to ensure that the measured binding is indeed to the receptor of interest and not to other components of the assay system.

  • Equilibrium Conditions: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically in preliminary experiments.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B Dispense C Incubate to Reach Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: Radioligand Binding Assay Workflow
Protocol: GTPγS Binding Assay

This protocol is used to determine the functional activity (EC₅₀ and Emax) of this compound as a partial agonist at a G-protein coupled receptor, such as the 5-HT₂A receptor.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of bound [³⁵S]GTPγS is a measure of receptor activation.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of [³⁵S]GTPγS and GDP in assay buffer. The concentration of GDP is critical for reducing basal signaling.

  • Assay Setup (in a 96-well plate):

    • Basal Binding: Add assay buffer, [³⁵S]GTPγS/GDP solution, and cell membrane suspension.

    • Stimulated Binding: Add serial dilutions of this compound, [³⁵S]GTPγS/GDP solution, and cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Filtration and Counting: Similar to the radioligand binding assay, filter the contents, wash the filters, and measure the radioactivity.

  • Data Analysis:

    • Subtract the basal binding from the stimulated binding to get the net agonist-stimulated binding.

    • Plot the net stimulated binding against the logarithm of the concentration of this compound.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.

Self-Validation and Causality:

  • GDP Concentration: The inclusion of GDP is crucial to maintain the G-protein in its inactive state in the absence of an agonist, thereby reducing basal [³⁵S]GTPγS binding and improving the signal window.

  • Temperature and Time: The incubation temperature and time are optimized to allow for efficient nucleotide exchange upon receptor activation while minimizing non-specific binding and degradation of reagents.

Section 3: In Vivo Experimental Protocols

The following protocols are examples of how this compound can be used to investigate its effects on behavior in animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Head-Twitch Response (HTR) in Mice

This behavioral assay is a well-established model for assessing the in vivo 5-HT₂A receptor agonist activity of a compound, which is often correlated with hallucinogenic potential in humans.[1]

Principle: Administration of 5-HT₂A receptor agonists, including partial agonists like this compound, induces a rapid, rotational head movement in rodents, known as the head-twitch response. The frequency of these head twitches is quantified as a measure of 5-HT₂A receptor activation.[1]

Materials:

  • Male C57BL/6J mice.

  • This compound solution for injection (e.g., dissolved in saline).

  • Vehicle control (e.g., saline).

  • Observation chambers (e.g., clear Plexiglas cylinders).

  • Video recording equipment (optional but recommended for unbiased scoring).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response relationship.

  • Observation: Immediately after injection, place the mice individually into the observation chambers. Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Self-Validation and Causality:

  • Control Group: The inclusion of a vehicle-treated control group is essential to account for any spontaneous head movements.

  • Blinded Observation: To minimize observer bias, the person counting the head twitches should be blind to the treatment conditions. Video recording allows for later scoring by multiple blinded observers.

  • Dose-Response Curve: Establishing a clear dose-response relationship provides stronger evidence for a drug-induced effect.

HTR_Workflow A Acclimate Mice to Observation Chambers B Administer Compound or Vehicle (i.p.) A->B C Place in Chambers and Record Behavior B->C D Quantify Head Twitches C->D E Statistical Analysis D->E

Caption: Head-Twitch Response (HTR) Workflow
Application in Models of Anxiety and Depression

While direct evidence for the efficacy of this compound in animal models of anxiety and depression is limited, its modulation of the serotonergic system suggests potential applications in this area. Related piperazine derivatives have shown promise in preclinical models.[4] Researchers can explore the effects of this compound in established models such as the elevated plus-maze, open field test, and forced swim test to investigate its potential anxiolytic or antidepressant-like properties. The experimental design would be similar to the HTR protocol, involving drug administration followed by behavioral assessment in the respective apparatus.

Section 4: Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust or fumes.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

References

  • Glennon, R. A. (1991). Binding of Arylpiperazines to 5-HT3 Serotonin Receptors: Results of a Structure-Affinity Study. Drug Development Research, 22(4), 311-320.
  • 1-(2-Naphthyl)piperazine. In: Wikipedia. Retrieved January 29, 2026, from [Link]

  • Glennon, R. A., Yousif, M. Y., Ismaiel, A. M., el-Ashmawy, M. B., Herndon, J. L., Fischer, J. B., ... & Howie, K. J. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360–3365.
  • Fuller, R. W., Mason, N. R., Snoddy, H. D., & Perry, K. W. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2760172, this compound. Retrieved January 29, 2026, from [Link].

  • Borsini, F., Evans, K., Kelly, M., Ratti, E., & Trist, D. G. (1995). 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism. Methods and findings in experimental and clinical pharmacology, 17(7), 443–449.
  • Singh, N., Sharma, A., & Singh, M. (2014). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Indian journal of pharmacology, 46(2), 205–209.
  • Sleight, A. J., Pierce, P. A., Schmidt, A. W., Hekmatpanah, C. R., & Peroutka, S. J. (1991). The neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Journal of neurochemistry, 57(6), 1968–1975.
  • Sereti, E., Papapostolou, I., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(3), 2389.
  • Lee, M., Rangisetty, J. B., Pullagurla, M. R., Dukat, M., Setola, V., Roth, B. L., & Glennon, R. A. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Bioorganic & medicinal chemistry letters, 15(6), 1707–1711.
  • Van Oekelen, D., Lemaire, M., & Megens, A. (2003). 5-HT2A and 5-HT2C receptors and their atypical regulation properties. Life sciences, 72(22), 2429–2449.
  • Roth, B. L., Gibbons, S., Arunotayanun, W., & Huang, X. P. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. The Journal of pharmacology and experimental therapeutics, 381(2), 153–169.
  • Seba, M. C., & Kumar, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-575.
  • Hirota, S., Kishi, A., & Ohmori, J. (2003). Neuropharmacological profile of an atypical antipsychotic, NRA0562. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 23(6), 265–273.
  • Costall, B., Domeney, A. M., Hughes, J., Kelly, M. E., Naylor, R. J., & Woodruff, G. N. (1991). Anxiolytic effects of CCK-B antagonists. Neuropeptides, 19 Suppl, 65–73.
  • Papadopoulos, A., Rich, A., Nutt, D. J., & Bailey, J. E. (2010). The effects of single dose anxiolytic medication on the CO2 models of anxiety: differentiation of subjective and objective measures. Journal of psychopharmacology (Oxford, England), 24(5), 649–656.
  • Del Tredici, A. L., Mal-Bassi, R., & Schiöth, H. B. (2022). Anxiety and Depression: What Do We Know of Neuropeptides?. International journal of molecular sciences, 23(19), 11841.
  • F1000Research. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. F1000Research, 11, 1181.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 281–293.
  • Head-twitch response. In: Wikipedia. Retrieved January 29, 2026, from [Link]

  • Serra, M., Dazzi, L., Cagetti, E., Sanna, A., Chessa, M. F., Pisu, M. G., ... & Biggio, G. (2001). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's archives of pharmacology, 364(4), 323–330.
  • Gray, J. A., & Roth, B. L. (2001). The dynamin-dependent, arrestin-independent internalization of 5-hydroxytryptamine 2A (5-HT2A) serotonin receptors reveals differential sorting of arrestins and 5-HT2A receptors during endocytosis. Journal of Biological Chemistry, 276(14), 10896-10904.
  • ResearchGate. (n.d.). Binding characteristics of σ2 receptor ligands. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and properties of naphthoxazine-functional poly(propyleneoxide)s. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e][5][6]oxazine derivatives as potential non-steroidal anti-inflammatory agents. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). Naphtho[1,8-de][1][5]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in). Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 2: A survey of P4 motifs. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved January 29, 2026, from [Link]

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from 1-(Naphthalen-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The piperazine moiety is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds due to its favorable pharmacokinetic properties.[1] When coupled with a naphthalene scaffold, which offers a lipophilic surface for potential membrane interaction or enzyme binding, the resulting 1-(naphthalen-2-yl)piperazine core presents a promising framework for novel antibacterial agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antibacterial evaluation, and preliminary mechanism of action studies of this compound derivatives.

Section 1: Synthesis of this compound and its Derivatives

The foundational step in this developmental pipeline is the efficient synthesis of the core scaffold, this compound. Subsequently, derivatization at the N4 position of the piperazine ring allows for the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: this compound

A robust and scalable method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means to form the crucial C-N bond between the naphthalene ring and the piperazine moiety.[4]

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

  • Materials:

    • 2-Bromonaphthalene

    • Piperazine (anhydrous)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Hydrochloric acid (HCl) in diethyl ether or dioxane

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromonaphthalene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

    • For the hydrochloride salt, dissolve the purified product in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. Collect the precipitate by filtration and dry under vacuum.

Derivatization of this compound

The secondary amine of the piperazine ring serves as a versatile handle for the introduction of various functional groups to probe the SAR. Acylation is a common and straightforward method for derivatization.

Protocol 2: General Procedure for N-Acylation of this compound

  • Materials:

    • This compound

    • Acyl chloride or carboxylic acid

    • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

    • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or dimethylformamide (DMF) (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and a base (e.g., Et₃N, 1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Section 2: Antibacterial Activity Screening

The antibacterial efficacy of the synthesized derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[5][6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely accepted and standardized technique.[8]

Protocol 3: Broth Microdilution MIC Assay (CLSI Guideline M07) [5]

  • Materials:

    • Synthesized this compound derivatives

    • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative control (broth only)

    • Growth control (broth + bacteria)

    • Multichannel pipette

    • Incubator (35 ± 2 °C)

    • Microplate reader (optional)

  • Procedure:

    • Preparation of Compounds: Prepare stock solutions of the test compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

Protocol 4: MBC Determination

  • Materials:

    • MIC plate from the previous assay

    • Mueller-Hinton Agar (MHA) plates

    • Sterile pipette tips or a multi-pronged inoculator

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot the aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Section 3: Understanding the Mechanism of Action

Preliminary investigations into the mechanism of action of naphthalenylpiperazine derivatives suggest that they may target bacterial DNA gyrase.[10] This enzyme is essential for DNA replication, transcription, and repair, making it an attractive target for antibacterial agents.[6]

DNA Gyrase Inhibition

The inhibition of DNA gyrase can be assessed using commercially available supercoiling assay kits. These assays measure the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The presence of an inhibitor prevents this conversion.

Workflow for DNA Gyrase Inhibition Assay

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Assay Reagents: - Relaxed Plasmid DNA - DNA Gyrase Enzyme - Assay Buffer - ATP incubation Incubate reaction mixture: DNA + Enzyme + Compound + ATP reagents->incubation compounds Prepare Test Compounds: - this compound derivatives - Positive Control (e.g., Ciprofloxacin) compounds->incubation stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA bands (e.g., Ethidium Bromide staining) gel->visualize interpretation Interpret Results: - Relaxed vs. Supercoiled DNA visualize->interpretation

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Section 4: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compound and understanding the chemical features necessary for antibacterial activity. By systematically modifying the structure of this compound derivatives and evaluating their MIC values, key insights can be gained.

Key Structural Modifications and Expected Outcomes:

  • Substituents on the Naphthalene Ring: Introduction of electron-withdrawing or electron-donating groups at various positions of the naphthalene ring can influence the molecule's electronic properties and its interaction with the target enzyme. For example, halogen or nitro groups may enhance activity.[1]

  • Substituents on the Piperazine N4-position: The nature of the substituent at the N4 position of the piperazine ring is critical. Varying the size, lipophilicity, and electronic nature of this group can significantly impact antibacterial potency. Small, lipophilic groups may be favored for cell penetration.

  • Stereochemistry: If chiral centers are introduced, the stereoisomers should be separated and tested individually, as biological activity is often stereospecific.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDNaphthalene SubstituentN4-Piperazine SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NP-01 HH64>128
NP-02 6-FluoroH32128
NP-03 HAcetyl1664
NP-04 6-FluoroAcetyl832
NP-05 HBenzoyl32>128

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols and workflows detailed in this application note provide a comprehensive framework for the synthesis, antibacterial screening, and preliminary mechanistic evaluation of derivatives based on this core structure. Through systematic derivatization and rigorous biological testing, guided by SAR principles, it is possible to optimize the potency and spectrum of activity of these compounds, contributing to the critical pipeline of new therapeutics to combat bacterial infections.

References

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry.
  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Deriv
  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024).
  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024).
  • CLSI M100-Ed35: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition. (2025). ANSI Webstore.
  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI.
  • MIC (Broth Microdilution) Testing. (2020). YouTube. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023).
  • One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions. (2014). RSC Publishing.
  • One-pot synthesis of naphtho[2,1-e]o. (n.d.).
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018).
  • Piperazine based antimicrobial polymers: a review. (2021).
  • Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. (2025).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed.
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). (2025).
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI.
  • Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Deriv
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023).
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2022). MDPI.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Buchwald–Hartwig amin

Sources

Step-by-step guide to 1-(naphthalen-2-yl)piperazine synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-(Naphthalen-2-yl)piperazine via Buchwald-Hartwig Cross-Coupling

Introduction & Strategic Analysis

This compound is a critical pharmacophore in medicinal chemistry, serving as a privileged structure in the design of serotonin (5-HT) receptor ligands (e.g., agonists/antagonists for 5-HT1A, 5-HT7).[1]

The Synthetic Challenge: The primary difficulty in synthesizing N-aryl piperazines is selectivity .[1] Piperazine is a diamine with two equivalent nucleophilic sites. Standard nucleophilic aromatic substitution (


) or unoptimized metal-catalyzed couplings often lead to a statistical mixture of:
  • Mono-arylated product (Target).

  • Bis-arylated byproduct (1,4-di(naphthalen-2-yl)piperazine).[1]

  • Unreacted starting material .

The Solution: This protocol utilizes a Buchwald-Hartwig Palladium-Catalyzed Amidation optimized for mono-selectivity.[1] By employing a sterically bulky phosphine ligand (BINAP) and a significant stoichiometric excess of piperazine, we suppress the formation of the bis-aryl species.[1] The purification strategy relies on a "self-validating" Acid-Base-Acid extraction logic that exploits the basicity differential between the product, the starting material, and the byproducts.[1]

Retrosynthetic Logic

The following diagram illustrates the strategic disconnection. The C-N bond formation is driven by the oxidative addition of Palladium into the C-Br bond of the naphthalene, followed by amine coordination and reductive elimination.[1]

Retrosynthesis Target This compound (Target) Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect SM1 2-Bromonaphthalene (Electrophile) Disconnect->SM1 SM2 Piperazine (Nucleophile - Excess) Disconnect->SM2

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target molecule.

Experimental Protocol

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Note
2-Bromonaphthalene 207.071.0ElectrophileLimiting reagent.[1]
Piperazine (Anhydrous) 86.144.0 NucleophileMust be anhydrous. Excess drives mono-selectivity.[1]
Pd₂(dba)₃ 915.720.01 (2 mol% Pd)Catalyst PrecursorAir sensitive; handle under Argon.[1]
rac-BINAP 622.680.04LigandSteric bulk promotes reductive elimination.[1]
NaOtBu 96.101.4BaseStrong base required for deprotonation.[1]
Toluene --SolventAnhydrous, degassed.[1]
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (The "Active" System)

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 equiv relative to catalyst load) and BINAP (2.0 equiv relative to Pd).

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add anhydrous Toluene (5 mL/g of substrate).

  • Stir at room temperature for 15-20 minutes. The solution should turn a deep orange-red, indicating the formation of the active ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     species.
    

Step 2: Reaction Assembly

  • To the catalyst mixture, add 2-Bromonaphthalene (1.0 equiv), Piperazine (4.0 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).[1]

    • Expert Tip: Add piperazine as a solid rapidly against a positive pressure of Argon to minimize moisture intake.[1]

  • Seal the flask and heat to 100°C in an oil bath.

  • Monitor via TLC (Mobile Phase: 5% Methanol in DCM).[1] The starting bromide (high ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , non-polar) should disappear within 3-6 hours.
    

Step 3: Quench & Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble palladium black and inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.[1]

Purification: The Self-Validating System

Chromatography is often unnecessary if this extraction protocol is followed strictly.[1] This method leverages the specific ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 properties of the amine.[4]

Logic:

  • Excess Piperazine: Highly water-soluble (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Target: Soluble in organic at high pH, soluble in water at low pH.

  • Bis-aryl impurity/SM: Neutral or very lipophilic; stays in organic layer during acid wash.[1]

Purification Crude Crude Mixture (Target, Excess Piperazine, Impurities) Dissolve Dissolve in DCM Wash with H2O (x3) Crude->Dissolve AqWaste1 Aqueous Layer (Contains Excess Piperazine) Dissolve->AqWaste1 Discard OrgLayer1 Organic Layer (Target + Neutral Impurities) Dissolve->OrgLayer1 AcidExt Extract with 1M HCl OrgLayer1->AcidExt OrgWaste Organic Layer (Discard: Bis-aryl, SM, Ligand) AcidExt->OrgWaste Discard AqLayer2 Aqueous Layer (Acidic) (Contains Target Salt) AcidExt->AqLayer2 Basify Basify to pH > 12 (NaOH) AqLayer2->Basify FinalExt Extract into DCM Dry (Na2SO4) & Evaporate Basify->FinalExt Product Pure this compound FinalExt->Product

Figure 2: Acid-Base-Acid extraction workflow ensuring removal of excess diamine and non-basic lipophilic impurities.[1]

Detailed Purification Protocol:

  • Removal of Excess Piperazine: Dissolve the crude residue in Dichloromethane (DCM).[1] Wash 3 times with water.[1]

    • Why? Piperazine is highly hygroscopic and water-soluble.[1] This step removes 95%+ of the excess reagent.[1]

  • Acid Extraction (The Trap): Extract the DCM layer with 1M HCl (2x).[1]

    • Mechanism:[1][3][4][5][6] The target amine becomes protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and migrates to the aqueous phase. Neutral impurities (BINAP, unreacted bromide, bis-arylated byproduct) remain in the DCM.
      
  • Wash: Wash the combined acidic aqueous layers once with fresh DCM to ensure total removal of neutrals.[1]

  • Liberation: Basify the aqueous layer carefully with 4M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[1]

  • Final Isolation: Extract the basic aqueous mixture with DCM (3x). Dry combined organics over

    
    , filter, and concentrate.
    

Characterization & Expected Data

  • Appearance: Off-white to pale yellow solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75–7.70 (m, 3H, Naphthyl-ArH),
      
    • 7.43 (t, 1H), 7.32 (t, 1H),

    • 7.25 (dd, 1H), 7.14 (d, 1H),

    • 3.25 (m, 4H,

      
      ),
      
    • 3.10 (m, 4H,

      
      ),
      
    • 1.80 (bs, 1H,

      
      ).[2]
      
  • MS (ESI): Calculated for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     [M+H]⁺: 213.13. Found: 213.1.
    

Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Catalyst Poisoning / OxidationEnsure Toluene is degassed.[1] Use fresh NaOtBu (it absorbs moisture rapidly).[1]
High Bis-Aryl Impurity Insufficient PiperazineIncrease piperazine equivalents to 5.0 or 6.0.
Product in Organic Waste Incomplete ExtractionEnsure the HCl extraction is thorough; check pH of aqueous layer is < 2.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[1] Journal of Organic Chemistry, 2000.[1]

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995.[1]

  • Prim, D., et al. "Palladium-catalysed reactions of aryl halides with soft nucleophiles."[1] Tetrahedron, 2002.[1] (General review of coupling conditions).

Sources

Application Note: Dual-Endpoint Cytotoxicity Assessment of 1-(naphthalen-2-yl)piperazine (1-NP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(naphthalen-2-yl)piperazine (1-NP) is a piperazine derivative structurally related to quipazine. It acts as a non-selective serotonin (5-HT) receptor ligand, exhibiting agonist or antagonist activity depending on the receptor subtype. While valuable in neuropharmacology and as a scaffold for drug design, the naphthalene moiety presents potential risks for oxidative stress-mediated cytotoxicity, similar to its isomer 1-(1-naphthyl)piperazine.

This Application Note outlines a robust, dual-endpoint experimental protocol to assess the cytotoxicity of 1-NP. We utilize MTT (metabolic activity) and LDH (membrane integrity) assays to distinguish between inhibition of cell growth and direct necrosis.

Key Mechanistic Insight: Cytotoxicity in naphthalene-piperazine derivatives is often driven by Reactive Oxygen Species (ROS) generation and mitochondrial uncoupling. Therefore, relying solely on membrane integrity (LDH) may generate false negatives if the compound induces early-stage apoptosis or metabolic stasis without immediate lysis.

Pre-Experimental Considerations

Compound Properties & Safety[1][2][3]
  • IUPAC Name: this compound[1]

  • Molecular Weight: 212.29 g/mol [1][2]

  • Solubility: Lipophilic. Poorly soluble in water; soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.

  • Safety: 1-NP is an irritant (Skin/Eye/Respiratory).[3] Handle in a fume hood.

  • Storage: Store solid at -20°C, protected from light (naphthalene derivatives can be photo-unstable).

Cell Line Selection

To validate safety and mechanism, we recommend a dual-cell line approach:

  • HepG2 (Human Liver Carcinoma): Assessing hepatotoxicity is critical as the naphthalene ring is metabolically active (potential quinone formation via CYP enzymes).

  • SH-SY5Y (Human Neuroblastoma): Represents the target tissue (CNS) for serotonergic ligands.

Preparation of Stock Solutions

Objective: Create a 100 mM Master Stock.

  • Weigh 21.23 mg of 1-NP powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 1 minute until completely clear.

  • Aliquot: Divide into 50 µL aliquots and freeze at -20°C to avoid freeze-thaw cycles.

Experimental Workflow Visualization

The following diagram outlines the parallel workflow for the MTT and LDH assays.

CytotoxicityWorkflow Start Start: Cell Seeding (HepG2 / SH-SY5Y) Incubate24 24h Incubation (Cell Attachment) Start->Incubate24 Treatment Compound Treatment (Serial Dilution of 1-NP) Incubate24->Treatment Incubate48 48h Exposure (37°C, 5% CO2) Treatment->Incubate48 Split Supernatant Separation Incubate48->Split LDH_Step LDH Assay (Transfer 50µL Supernatant) Split->LDH_Step Media MTT_Step MTT Assay (Add MTT to Cells) Split->MTT_Step Adherent Cells LDH_Read Read Absorbance (490 nm) LDH_Step->LDH_Read MTT_Solub Solubilization (DMSO) MTT_Step->MTT_Solub MTT_Read Read Absorbance (570 nm) MTT_Solub->MTT_Read

Caption: Parallel workflow allowing simultaneous assessment of membrane leakage (LDH) and metabolic viability (MTT) from the same culture plate.

Detailed Protocols

Phase 1: Cell Seeding (Day 0)
  • Harvest cells and count using a hemocytometer or automated counter.

  • Dilute cells to 1.0 × 10⁵ cells/mL in complete media (DMEM + 10% FBS).

  • Dispense 100 µL/well into a clear, flat-bottom 96-well plate (10,000 cells/well).

    • Critical Step: Fill the outer perimeter wells with 200 µL sterile PBS instead of cells. This mitigates the "Edge Effect" where evaporation alters concentrations in outer wells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Thaw one 100 mM DMSO stock aliquot.

    • Prepare an intermediate dilution (e.g., 1 mM) in culture media.

    • Perform 1:2 or 1:3 serial dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM .

    • Note: Ensure final DMSO concentration is ≤ 0.5% in all wells.

  • Controls:

    • Vehicle Control (VC): Media + 0.5% DMSO (0% cytotoxicity baseline).

    • Positive Control (PC): Media + 1% Triton X-100 (100% cytotoxicity baseline).

    • Blank: Media only (no cells) + Compound (checks for intrinsic color interference).

  • Aspirate old media from the plate and add 100 µL of treatment solutions.

  • Incubate for 24 to 48 hours .

Phase 3: The Assays (Day 2/3)
A. LDH Release Assay (Membrane Integrity)

Perform this first to utilize the supernatant.

  • Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to each well.

  • Incubate for 30 minutes at Room Temperature (protected from light).

  • Add 50 µL of Stop Solution (Acetic acid or HCl based on kit).

  • Measure absorbance at 490 nm .

B. MTT Assay (Metabolic Activity)

Perform this on the remaining cells in the original plate.

  • Prepare MTT stock (5 mg/mL in PBS).

  • Add 10 µL of MTT stock directly to the remaining 50 µL media/cells in the original plate (Final conc: ~0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.

  • Carefully aspirate the media (do not disturb crystals).

  • Add 100 µL DMSO to dissolve the crystals.

  • Shake plate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm (Reference wavelength: 650 nm).

Data Analysis & Interpretation

Calculation Formulas
MetricFormula
% Viability (MTT)

% Cytotoxicity (LDH)

Interpreting the Discrepancy

Comparing MTT and LDH results reveals the mode of action:

  • Low MTT + High LDH: Necrosis (Rapid membrane rupture).

  • Low MTT + Low LDH: Antiproliferative / Early Apoptosis (Metabolic arrest without lysis).

  • High MTT + High LDH: Interference (Artifact).

Mechanistic Pathway

The following diagram illustrates the potential toxicity pathway of 1-NP, based on structural analogs (1-naphthylpiperazine).

ToxicityMechanism Compound This compound CYP CYP2E1 Metabolism Compound->CYP Bioactivation ROS ROS Generation (Oxidative Stress) Compound->ROS Direct Interaction CYP->ROS Quinone Formation Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Caspase Caspase Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed cytotoxic mechanism involving oxidative stress and mitochondrial impairment, leading to apoptosis.[1][4][5]

Troubleshooting & Quality Control

  • Compound Precipitation: If 1-NP precipitates in media (cloudiness), reduce the top concentration or use a BSA-conjugated delivery method.

  • Color Interference: 1-NP is generally colorless, but metabolic byproducts can be colored. Always use a "Compound Only" blank (media + compound, no cells) to subtract background absorbance.

  • Reproducibility: Calculate the Z-factor for your assay. A Z-factor > 0.5 indicates a robust assay suitable for screening.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Menezes, J. C., et al. (2017). Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. Toxicology in Vitro. (Mechanistic proxy for naphthalene-piperazine derivatives). Retrieved from [Link]

  • ISO 10993-5:2009.Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (Standard for cytotoxicity protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Naphthalen-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NAPH-PIP-001

Introduction

Welcome to the technical support hub for 1-(Naphthalen-2-yl)piperazine . This intermediate is a critical pharmacophore in serotonin receptor ligands (e.g., 5-HT agonists).

Users frequently report yields stuck at 40-50% due to two primary failure modes: bis-arylation (formation of the N,N’-dinaphthyl byproduct) and catalyst deactivation due to the electron-rich nature of the naphthalene ring. This guide moves beyond standard textbook recipes to provide a self-validating, high-yield protocol based on Buchwald-Hartwig amination principles.

Module 1: The "Bis-Arylation" Trap (Stoichiometry)

Symptom: TLC shows a non-polar spot running just above the product, and yield calculation is impossible due to inseparable mixtures.

Root Cause: Piperazine has two nucleophilic nitrogen atoms. Once the first naphthalene ring is attached, the remaining NH site is still nucleophilic. If the concentration of the aryl halide (2-bromonaphthalene) is too high relative to piperazine, the catalyst will couple a second naphthalene ring.

The Fix: Kinetic Protection via Stoichiometry

You cannot rely on electronic deactivation alone. You must use statistical probability to favor mono-arylation.

  • Standard Ratio: 1.0 equiv Aryl Halide : 1.2 equiv Piperazine

    
    HIGH RISK of Bis-product. 
    
  • Optimized Ratio: 1.0 equiv Aryl Halide : 4.0 equiv Piperazine .

Why this works: By flooding the reaction with excess piperazine, the oxidative addition complex (L-Pd-Ar) is statistically far more likely to encounter a free piperazine molecule than a mono-arylated product.

Technical Note: Excess piperazine is water-soluble and easily removed during workup (see Module 3). Do not fear the waste; fear the byproduct.

Module 2: The Engine (Catalyst & Conditions)

Symptom: Reaction stalls at 60% conversion; adding more catalyst later does not help.

Protocol: The Buchwald-Hartwig amination is the authoritative route. Nucleophilic aromatic substitution (


) is generally ineffective here because the naphthalene ring is unactivated (lacks electron-withdrawing groups).
Optimized Reaction System
ComponentRecommendationTechnical Rationale
Pd Source

or


provides a stable Pd(0) source.

requires reduction in situ (often by the phosphine or amine), which can be slower.
Ligand BINAP or XPhos BINAP (bidentate) prevents

-hydride elimination and enforces a geometry that favors reductive elimination. XPhos is superior for sterically demanding couplings.
Base

Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize side reactions.

is a milder alternative if functional groups are sensitive.
Solvent Toluene or DioxaneNon-polar solvents often suppress catalyst poisoning. Dioxane (100°C) is standard.
Step-by-Step Workflow
  • Purge: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times. Oxygen is the enemy of Palladium.

  • Load Solids: Add 2-bromonaphthalene (1.0 eq), Piperazine (4.0 eq),

    
     (1.4 eq), 
    
    
    
    (1-2 mol%), and BINAP (2-4 mol%).
  • Solvate: Add anhydrous Toluene or Dioxane (0.2 M concentration relative to halide).

  • Heat: Stir at 80-100°C.

  • Monitor: Check TLC at 2 hours. If conversion <50%, do not just add more Pd. Check for air leaks.

Module 3: Purification (The "Solubility" Hack)

Symptom: Product contains white solid impurities (excess piperazine) or traces of starting material.

The Strategy: Leverage the drastic solubility difference between the lipophilic product and the hydrophilic excess piperazine.

The "Reverse-Wash" Protocol
  • Quench: Cool reaction to Room Temp. Filter through a Celite pad to remove insoluble Pd black and salts. Rinse with Ethyl Acetate (EtOAc).

  • Wash 1 (Removal of Piperazine): Wash the organic filtrate with Water (3x) .

    • Mechanism:[1][2][3][4][5][6] Free piperazine is highly hygroscopic and water-soluble (

      
      ). The product (this compound) is lipophilic (
      
      
      
      ) and stays in EtOAc.
  • Wash 2 (Removal of Non-Basic Impurities): Extract the organic layer with 1M HCl .

    • Mechanism:[1][3][4][5][6] The product protonates and moves to the Aqueous layer. Neutral impurities (unreacted 2-bromonaphthalene, binaphthyl) stay in the Organic layer. Discard the Organic layer.

  • Recovery: Basify the Aqueous layer (pH > 12) with NaOH. The product precipitates or oils out. Extract back into EtOAc, dry (

    
    ), and concentrate.
    

Module 4: Visualizing the Logic

The following diagrams illustrate the decision-making process and the reaction pathway.

Diagram 1: Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC Analysis Start->CheckTLC BisProduct Spot above Product? (Bis-arylation) CheckTLC->BisProduct High Rf Spot Stalled Start Material Remains? (Stalled Rxn) CheckTLC->Stalled Low Conversion Impure White Solid in Product? (Excess Piperazine) CheckTLC->Impure NMR signals at 2.8 ppm Sol_Bis SOLUTION: Increase Piperazine to 4.0 eq Dilute Reaction (0.1 M) BisProduct->Sol_Bis Sol_Stall SOLUTION: Switch Ligand (Try XPhos) Check Inert Atmosphere Stalled->Sol_Stall Sol_Impure SOLUTION: Increase Water Washes (Piperazine is H2O soluble) Impure->Sol_Impure

Caption: Diagnostic logic tree for identifying failure modes based on TLC and NMR observations.

Diagram 2: The Optimized Workflow

Workflow Setup Setup: Pd2(dba)3 + BINAP 4.0 eq Piperazine Inert Gas (Ar) Reaction Reaction: 100°C, Toluene 2-12 Hours Setup->Reaction Heat Workup Workup: 1. Filter (Celite) 2. H2O Wash (Removes Piperazine) 3. 1M HCl Extract (Purifies Product) Reaction->Workup Cool & Filter Final Final Product: This compound >90% Yield Expected Workup->Final Basify & Dry

Caption: The optimized Buchwald-Hartwig workflow emphasizing the critical wash steps.

FAQ: Specific User Scenarios

Q: Can I use 2-chloronaphthalene instead of the bromide? A: Yes, but it is significantly less reactive. You must switch your ligand to XPhos or BrettPhos , which are designed to activate aryl chlorides. Standard BINAP will likely fail or require excessive heating (


C), leading to decomposition.

Q: My product turned green/black during the acid wash. A: This is "Pd leaching." Palladium can form soluble complexes with amines.

  • Fix: Wash your final organic solution with a scavenger like N-Acetylcysteine or use a commercially available metal scavenger resin (e.g., SiliaMetS®) before the final evaporation.

Q: Can I do this without a glovebox? A: Absolutely. A well-maintained Schlenk line is sufficient. However,


 catalysts like 

are very air-sensitive. Using

(air stable) + Phosphine is more robust for benchtop prep, provided you purge the solvent thoroughly with Nitrogen/Argon before heating.

References

  • Reilly, S. W., & Mach, R. H. (2016).[2] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

    • [Link]

    • Relevance: Demonstrates the high reactivity of piperazine and alternative "green" conditions, though the inert method remains standard for difficult substr
  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.

    • [Link]

    • Relevance: The foundational text for the Buchwald-Hartwig amination, establishing the Pd/Ligand/Base paradigm.
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • [Link]

    • Relevance: Authoritative guide on ligand selection (XPhos vs BINAP)
  • Lundbeck A/S. (2014). Process for the preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. World Intellectual Property Organization Patent WO2014191548.

Sources

Overcoming poor solubility of 1-(Naphthalen-2-yl)piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4][5]

The Core Problem: Researchers frequently encounter precipitation when introducing 1-(Naphthalen-2-yl)piperazine (2-NP) into aqueous biological buffers (e.g., PBS, DMEM).[1] This issue stems from the molecule's "amphiphilic conflict":

  • Lipophilic Domain: The naphthalene ring drives high lipophilicity (LogP ~2.6), promoting aggregation in water.

  • Ionizable Domain: The piperazine ring is basic (pKa ~8.5–9.0).[1] At physiological pH (7.4), a significant fraction of the molecule exists in its uncharged (free base) state, which is virtually insoluble in water.

The Solution: Solubility is not a binary state; it is a dynamic equilibrium governed by pH, ionic strength, and co-solvent dielectric constants. This guide provides a tiered approach to solubilization, moving from standard solvent optimization to advanced formulation techniques.

Quick Reference Data Table
PropertyValueImplication for Solubility
Molecular Weight 212.29 g/mol Small molecule, kinetics are fast.[1]
LogP (Octanol/Water) ~2.6Moderately lipophilic; requires organic co-solvent or carrier.[1]
pKa (Conjugate Acid) ~8.8 (Piperazine N)Critical: At pH 7.4, ~4% is uncharged (insoluble). At pH 9.0, ~60% is uncharged.
Solubility (Free Base) < 0.1 mg/mL (Water)Practically insoluble in neutral buffers.[1]
Solubility (HCl Salt) ~5–10 mg/mL (Water)Significantly higher, but can salt-out in high ionic strength buffers (PBS).

Diagnostic & Troubleshooting (Q&A)

Phase 1: Initial Diagnosis[1]

Q: I dissolved the powder in DMSO, but it turned into a cloudy white precipitate immediately upon adding it to my cell culture media. What happened? A: You experienced "Solvent Shock" (also known as the "Crash-Out" effect).[1]

  • Mechanism: DMSO is a polar aprotic solvent that solubilizes the hydrophobic naphthalene ring.[1] When you dilute this into an aqueous buffer (pH 7.4), the dielectric constant changes instantly. The water molecules hydrate the DMSO, leaving the lipophilic 2-NP molecules to aggregate with each other rather than the solvent.

  • Immediate Fix: Do not add the neat DMSO stock directly to the bulk media. Use the "Step-Down Dilution" protocol (see Section 3).

Q: I bought the "Hydrochloride" (HCl) salt form. Shouldn't this be water-soluble? A: Yes, but with caveats.

  • The Trap: While the HCl salt is soluble in pure water (dH2O), it can still precipitate in PBS or HBSS . The high concentration of chloride ions (Cl-) in saline buffers can suppress the solubility of the hydrochloride salt due to the Common Ion Effect.[1]

  • Recommendation: Dissolve the HCl salt in pure water or a low-ionic strength buffer (e.g., 10 mM HEPES, pH 7.0) first, then dilute into the final saline buffer.

Phase 2: Advanced Troubleshooting

Q: My assay requires pH 7.4, but the compound precipitates above pH 6.5. How do I maintain solubility without acidifying my cells? A: You must sequester the lipophilic tail using a host-guest complex.[1]

  • The Fix: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] The hydrophobic naphthalene ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer. This prevents aggregation even when the piperazine nitrogen is deprotonated at pH 7.4.[1]

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally inferior for 2-NP.[1]

  • Reasoning: 2-NP has lower solubility saturation in ethanol compared to DMSO.[1] Furthermore, ethanol is more volatile, leading to concentration changes during long experiments. DMSO (up to 0.1% final v/v) is the industry standard for this compound class.[1]

Experimental Protocols

Protocol A: The "Step-Down" Dilution (Standard)

Use this for standard IC50/EC50 assays where <0.5% DMSO is acceptable.[1]

  • Prepare Stock: Dissolve 2-NP (Free Base or HCl) in anhydrous DMSO to 10 mM . Vortex until completely clear.[1]

    • Tip: If using Free Base, sonicate at 40°C for 5 mins.

  • Prepare Intermediate: Prepare a "10x" working solution in a surfactant-containing buffer.

    • Buffer: PBS + 0.5% Tween-80 (or Pluronic F-127).[1]

    • Action: Slowly add the DMSO stock to this buffer while vortexing.[1]

  • Final Dilution: Dilute the 10x intermediate 1:10 into your final assay media.

    • Result: The surfactant prevents the rapid aggregation of the naphthalene rings during the transition from DMSO to water.

Protocol B: Cyclodextrin Complexation (Advanced)

Use this for animal studies or sensitive cell lines where DMSO is toxic.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in dH2O. Filter sterilize (0.22 µm).

  • Solubilization: Add 2-NP powder directly to the HP-β-CD solution.[1]

  • Acidification: Add 1N HCl dropwise until the solution clears (target pH 4.0–5.0). The protonation helps initial dissolution.[1]

  • Neutralization: Slowly add 1N NaOH to bring pH back to 7.0–7.4.

    • Observation: If the solution remains clear, the cyclodextrin has successfully encapsulated the drug. If it clouds, you have exceeded the binding capacity (typically 1:2 to 1:5 molar ratio of Drug:CD is needed).

Visual Decision Guides

Figure 1: Solubilization Strategy Decision Matrix

Caption: A logical workflow for selecting the correct solubilization method based on experimental constraints.

SolubilizationStrategy Start Start: 2-NP Preparation CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt IsDMSOAllowed Is DMSO tolerated in assay (>0.1%)? DMSO_Yes Protocol A: DMSO Stock (10-50mM) IsDMSOAllowed->DMSO_Yes Yes DMSO_No Protocol B: Cyclodextrin (HP-β-CD) IsDMSOAllowed->DMSO_No No FreeBase->IsDMSOAllowed Dilute Final Assay Buffer (Check for Precipitate) DMSO_Yes->Dilute Step-Down Dilution DMSO_No->Dilute WaterSoluble Dissolve in dH2O (Avoid PBS initially) Salt->WaterSoluble WaterSoluble->Dilute Dilute into Media

Figure 2: The pH-Solubility Trap

Caption: Conceptual diagram showing how pH affects the protonation state and solubility of 2-NP.

pKaDiagram LowPH pH 4.0 - 6.0 (Acidic) State1 Fully Protonated (BH+) High Solubility Stable in Water LowPH->State1 Dominant Species PhysPH pH 7.4 (Physiological) State2 Equilibrium (BH+ ⇌ B) Risk of Precipitation Requires Carrier PhysPH->State2 Transition Zone HighPH pH > 9.0 (Basic) State3 Uncharged Base (B) INSOLUBLE Aggregates Immediately HighPH->State3 Dominant Species State1->State2 Adding Base State2->State3 Adding Base

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760172, 1-(2-Naphthyl)piperazine.[1] Retrieved from [Link]

  • University of Regina (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (Demonstrates piperazine pKa trends). Retrieved from [Link]

  • Wikipedia (2023). 1-(2-Naphthyl)piperazine.[1][2] (General properties and receptor affinity).[1] Retrieved from [Link][2]

Sources

Technical Guide: Synthesis & Impurity Control for 1-(Naphthalen-2-yl)piperazine

[1]

Introduction

This compound is a pharmacologically active agent acting as a non-selective serotonin receptor agonist (5-HT

12Buchwald-Hartwig amination1

The Core Challenge: Piperazine is a diamine with two equivalent nucleophilic sites.[2] Without rigorous control, the reaction proceeds to a bis-arylated byproduct , where both nitrogen atoms react with the naphthyl group, drastically reducing yield and complicating purification.[1][3]

Module 1: Reaction Pathways & Byproduct Identification

Understanding the competitive kinetics is essential for process control.[2] The following diagram illustrates the desired pathway versus the parasitic byproduct pathways.

ReactionPathwaysSM12-BromonaphthalenePdPd Catalyst(Pd2(dba)3 / RuPhos)SM1->PdDehaloIMPURITY BNaphthalene(Protodehalogenation)SM1->Dehalo β-Hydride Elim.or Solvent H-sourceHomoIMPURITY C2,2'-Binaphthyl(Homocoupling)SM1->Homo DisproportionationSM2Piperazine(Nucleophile)SM2->PdProductTARGET PRODUCTThis compound(Mono-arylated)Pd->Product Primary Cyclek1 (Fast)BisMAJOR IMPURITY1,4-Di(naphthalen-2-yl)piperazine(Bis-arylated)Product->Bis Secondary Cycle(Reaction with SM1)k2 (Slow if controlled)

Figure 1: Reaction network showing the competitive formation of the target mono-arylated product versus the parasitic bis-arylated impurity and minor side products.[1]

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes encountered during the Buchwald-Hartwig coupling.

Issue 1: Bis-Arylation (The "Double-Coupling" Problem)

User Question: "I am observing a large, late-eluting impurity (RRT ~1.6) on my HPLC. My isolated yield is only 40%. What happened?"

Technical Diagnosis: You have formed 1,4-di(naphthalen-2-yl)piperazine . This occurs when the product (a secondary amine) competes with the starting piperazine (primary amine) for the oxidative addition complex.[2]

  • Root Cause: Low equivalents of piperazine or high local concentration of aryl halide.[2]

  • Solution:

    • Stoichiometry: Increase piperazine loading to 3.0 – 5.0 equivalents . This statistical excess ensures the catalyst is overwhelmingly more likely to encounter unreacted piperazine than the mono-arylated product.[1][2]

    • Reverse Addition: Do not add piperazine to the aryl halide. Instead, dissolve the piperazine and catalyst in the flask, and slowly add the 2-bromonaphthalene (dissolved in solvent) over 1–2 hours. This keeps the aryl halide concentration low relative to the amine.[1][2]

Issue 2: Protodehalogenation

User Question: "I see a peak matching naphthalene in my GC/MS. The coupling stopped before completion."

Technical Diagnosis: This is protodehalogenation , where the Pd-Aryl intermediate is reduced (Ar-Pd-Br

1
  • Root Cause:

    • Solvent Impurities: Presence of water or alcohols can act as hydride sources.[2]

    • "Inactive" Catalyst: If the amine oxidation is slow (due to steric bulk or poor ligand choice), the Pd-intermediate waits and eventually scavenges a hydride.[1][2]

  • Solution:

    • Use anhydrous toluene or 1,4-dioxane .[1][2]

    • Switch to a ligand specialized for secondary amines/bulky substrates, such as RuPhos or BrettPhos .[1][2][3] These ligands accelerate the reductive elimination step, favoring C-N bond formation over reduction.[1][2][3]

Issue 3: Catalyst Deactivation (The "Black Metal" Crash)

User Question: "The reaction turned black and precipitated metal within 30 minutes. Conversion is <10%."

Technical Diagnosis: This indicates Pd-black precipitation .[1][2] The ligand has dissociated from the metal, leading to catalyst aggregation and death.[2]

  • Root Cause: Oxidation of the phosphine ligand (by air) or insufficient ligand-to-metal ratio.[1][2]

  • Solution:

    • Degassing is Critical: Sparge all solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.[2]

    • Ligand Excess: Use a ligand:Pd ratio of 2:1 (e.g., if using Pd(OAc)

      
      ) or use a pre-catalyst like RuPhos Pd G3  or G4  to ensure the active species is generated efficiently without an induction period.[2][3]
      

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the bis-arylated byproduct (

12

Reagents:

  • 2-Bromonaphthalene (1.0 equiv, 10 mmol)[1][3]

  • Piperazine (4.0 equiv, 40 mmol) – Note: Excess is recoverable.[1][3]

  • Pd

    
    (dba)
    
    
    (1.0 mol%) or RuPhos Pd G3 (2.0 mol%)[3]
  • RuPhos (2.0 mol% - if using Pd

    
    (dba)
    
    
    )[1][3]
  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1][3]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add Piperazine (3.44 g, 40 mmol), NaOtBu (1.35 g, 14 mmol), Pd

    
    (dba)
    
    
    (92 mg, 0.1 mmol), and RuPhos (93 mg, 0.2 mmol).
  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times.

  • Solvent Addition: Add anhydrous Toluene (40 mL) via syringe.

  • Reaction Initiation: Heat the mixture to 80 °C .

  • Controlled Addition: Dissolve 2-Bromonaphthalene (2.07 g, 10 mmol) in 10 mL of anhydrous Toluene. Add this solution dropwise to the reaction mixture over 60 minutes .

    • Why? This "starve-feed" approach keeps the concentration of the electrophile low, suppressing the kinetics of the second addition (bis-arylation).[1]

  • Monitoring: Stir at 80 °C for 4–12 hours. Monitor by HPLC/TLC.[1][2]

    • Checkpoint: The reaction is complete when 2-Bromonaphthalene is consumed.[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd black.[2] Wash the pad with ethyl acetate.[1][2]

  • Purification (Crucial):

    • Concentrate the filtrate.[2]

    • Acid/Base Extraction: Dissolve residue in EtOAc. Extract with 1M HCl (3x).[2] The product and excess piperazine go into the aqueous layer; non-basic impurities (naphthalene, binaphthyl) stay in the organic layer.[2]

    • Basify the aqueous layer to pH >12 with NaOH.[2] Extract with DCM.[1][2]

    • Distillation/Column: Excess piperazine can be removed by high-vacuum sublimation (if solid) or washing with water (piperazine is highly water-soluble; the naphthyl product is not).[1][2] Final purification via silica gel chromatography (DCM:MeOH:NH

      
      OH).[2]
      

Module 4: Analytical Data & Specifications

Use these parameters to validate your synthesized material.

ParameterSpecificationMethodNote
Appearance Off-white to pale yellow solidVisualDark color indicates Pd residue.[1]
Purity > 98.0%HPLC (254 nm)C18 Column, ACN/Water gradient.[2][3]
Bis-Impurity < 0.5%HPLCRRT ~1.6 relative to main peak.[1][2]
Piperazine < 1.0%GC or NMRCheck aliphatic region (2.8-3.0 ppm).[1][2]
Mass Spec [M+H]+ = 213.14LC-MS (ESI+)
1H NMR

7.1–7.8 (m, 7H, Ar-H), 3.2 (m, 4H), 3.0 (m, 4H)
400 MHz, CDCl

Distinct multiplets for naphthyl; two triplets for piperazine.[1][3]
Troubleshooting Decision Tree

TroubleshootingStartStart AnalysisCheckHPLCCheck HPLC ChromatogramStart->CheckHPLCBisPeakPeak at RRT ~1.6?(Bis-arylated)CheckHPLC->BisPeakYesSM_PeakSM Peak Remains?(Incomplete)CheckHPLC->SM_PeakYesAction_BisAction: Increase Piperazine equivsto 4.0-5.0x.Implement Slow Addition.BisPeak->Action_BisAction_StallAction: Check Oxygen ingress.Switch to RuPhos Gen 3.Dry solvents.SM_Peak->Action_Stall

Figure 2: Decision logic for process correction based on analytical results.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Secondary Amines."[1][2] Journal of the American Chemical Society, 2008.[2][3][4] [2][3]

  • Mishra, V., & Chundawat, T. S. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... An Overview of Buchwald Hartwig Amination." Current Organic Synthesis, 2018.[1][2][3]

  • Reilly, S. W., & Mach, R. H. "A Facile Pd-Catalyzed Methodology Providing an Efficient Synthetic Route to Biologically Relevant Arylpiperazines."[1][2][3][4] Organic Letters, 2016.[1][2][3][4] [2][3]

  • PubChem. "this compound Compound Summary."[1][2][5] National Library of Medicine.[2] [2][3]

Technical Support Center: Scaling Up the Synthesis of 1-(Naphthalen-2-yl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Naphthalen-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important piperazine derivative for preclinical evaluation. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis campaign.

Introduction: The Importance of this compound and Scale-Up Challenges

This compound is a key structural motif found in numerous biologically active compounds, showing promise in various therapeutic areas. As research progresses from discovery to preclinical studies, the demand for larger quantities of this compound necessitates a robust, scalable, and reproducible synthetic route. While several methods exist for the synthesis of aryl piperazines, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation.[1][2]

However, transitioning from a lab-scale synthesis to a multi-gram or kilogram-scale production for preclinical trials presents a unique set of challenges. These can include:

  • Reaction kinetics and thermal management: Exothermic reactions that are easily controlled in a round-bottom flask can become problematic in larger reactors.

  • Reagent addition and mixing: Ensuring homogenous mixing of reactants and catalysts is crucial for consistent product quality and yield.

  • Impurity profile and purification: The types and quantities of impurities can change upon scale-up, requiring modified purification strategies.

  • Catalyst removal: Residual palladium levels are strictly regulated in active pharmaceutical ingredients (APIs), making efficient removal a critical step.[3]

  • Cost-effectiveness and process safety: The choice of reagents, solvents, and reaction conditions must be both economically viable and safe for large-scale operations.

This guide will address these challenges by providing a detailed, scalable protocol, troubleshooting tips for common issues, and answers to frequently asked questions.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The recommended approach for the large-scale synthesis of this compound is a two-step process involving a Buchwald-Hartwig amination followed by a deprotection step. This method offers high yields, good functional group tolerance, and has been successfully applied to the synthesis of similar compounds on a large scale.

Synthetic_Pathway 2-Bromonaphthalene 2-Bromonaphthalene Intermediate 1-Boc-4-(naphthalen-2-yl)piperazine 2-Bromonaphthalene->Intermediate Buchwald-Hartwig Coupling Boc-Piperazine Boc-Piperazine Boc-Piperazine->Intermediate Pd_Catalyst_Ligand Pd_Catalyst_Ligand Pd_Catalyst_Ligand->Intermediate Base Base Base->Intermediate Solvent Solvent Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Boc Deprotection Acid Acid Acid->Final_Product

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Boc-4-(naphthalen-2-yl)piperazine

This protocol is adapted from a similar large-scale synthesis of a related compound and is optimized for scalability and safety.

Reagent/ParameterQuantity (for 100g scale)MolesRationale
2-Bromonaphthalene100 g0.483Starting material
N-Boc-piperazine108 g0.5801.2 equivalents to ensure complete consumption of the starting material.
Palladium(II) acetate0.54 g0.00240.5 mol% catalyst loading is a good starting point for scale-up.
RuPhos2.25 g0.0048A highly active and robust ligand for Buchwald-Hartwig aminations.[4]
Sodium tert-butoxide69.6 g0.725A strong, non-nucleophilic base suitable for this reaction.
Toluene1 L-A common solvent for Buchwald-Hartwig reactions with a suitable boiling point.
Reaction Temperature100-110 °C-Ensures a reasonable reaction rate.
Reaction Time12-24 hours-Monitor by HPLC for completion.

Step-by-Step Procedure:

  • Reactor Setup: To an appropriately sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromonaphthalene, N-Boc-piperazine, palladium(II) acetate, and RuPhos.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent and Base Addition: Add toluene to the reactor, followed by the portion-wise addition of sodium tert-butoxide. The addition of the base can be exothermic, so monitor the internal temperature and control the addition rate accordingly.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the 2-bromonaphthalene is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or another suitable solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-4-(naphthalen-2-yl)piperazine.

Part 2: Deprotection of 1-Boc-4-(naphthalen-2-yl)piperazine
Reagent/ParameterQuantityRationale
Crude 1-Boc-4-(naphthalen-2-yl)piperazineFrom Part 1-
4M HCl in Dioxane or Isopropanol3-5 equivalentsA common and effective reagent for Boc deprotection.
SolventDioxane or IsopropanolTo facilitate the reaction and precipitation of the HCl salt.
Reaction TemperatureRoom TemperatureDeprotection is typically rapid at ambient temperature.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 1-Boc-4-(naphthalen-2-yl)piperazine in dioxane or isopropanol.

  • Acid Addition: Slowly add the 4M HCl solution to the stirred mixture. The reaction is often exothermic.

  • Precipitation: The hydrochloride salt of the product will precipitate out of the solution. Stir the slurry for 1-2 hours to ensure complete deprotection and precipitation.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with the reaction solvent and then with a non-polar solvent like hexanes or heptanes to remove any remaining impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Troubleshooting Guide

This section addresses common issues that may arise during the scale-up synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low or Incomplete Conversion start->low_yield high_impurity High Impurity Levels start->high_impurity check_reagents Check Reagent Quality (Purity of starting materials, activity of catalyst and base) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temperature, inert atmosphere, stirring efficiency) low_yield->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, catalyst loading) low_yield->optimize_catalyst solution_yield Improved Yield check_reagents->solution_yield check_conditions->solution_yield optimize_catalyst->solution_yield identify_impurity Identify Impurities (LC-MS, NMR) high_impurity->identify_impurity side_reactions Potential Side Reactions: - Homocoupling of 2-bromonaphthalene - Double arylation of piperazine - Hydrodehalogenation identify_impurity->side_reactions optimize_purification Optimize Purification (Recrystallization solvent system, column chromatography conditions) side_reactions->optimize_purification solution_purity Improved Purity optimize_purification->solution_purity

Caption: A workflow for troubleshooting common synthesis issues.

Question: My Buchwald-Hartwig coupling reaction is sluggish or incomplete. What should I check?

Answer:

  • Reagent Quality:

    • 2-Bromonaphthalene: Ensure it is free from significant impurities that could poison the catalyst.

    • N-Boc-piperazine: The presence of water can deactivate the base. Ensure it is anhydrous.

    • Sodium tert-butoxide: This base is very hygroscopic. Use a fresh bottle or a properly stored one. Clumped base is a sign of deactivation.

    • Palladium Catalyst and Ligand: The activity of the catalyst and ligand is paramount. Ensure they have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reactor is thoroughly purged with nitrogen or argon and a positive pressure is maintained throughout the reaction.

    • Temperature: Ensure the internal reaction temperature is reaching the desired setpoint. In large reactors, there can be a significant temperature gradient.

    • Stirring: Inefficient stirring can lead to localized "hot spots" and poor mixing of the catalyst, base, and reactants, resulting in incomplete conversion and side product formation. Ensure the stirring is vigorous enough to create a homogenous slurry.

  • Catalyst System:

    • Catalyst Loading: While 0.5 mol% is a good starting point, for challenging couplings, increasing the catalyst loading to 1-2 mol% might be necessary.

    • Ligand Choice: RuPhos is generally a robust ligand, but other electron-rich, bulky phosphine ligands could be screened if issues persist.

Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer:

The most common side products in this reaction are:

  • Naphthalene: This results from the hydrodehalogenation of 2-bromonaphthalene. This can be minimized by ensuring a strictly inert atmosphere and using a high-quality base.

  • Binaphthyl: This is formed from the homocoupling of 2-bromonaphthalene. This is often an indication of poor catalyst activity or issues with the ligand.

  • 1,4-di(naphthalen-2-yl)piperazine: This is the product of double arylation of piperazine. While using Boc-protected piperazine significantly reduces this, incomplete protection or in-situ deprotection under harsh conditions could lead to its formation.

To minimize these impurities:

  • Control the temperature: Overheating can lead to catalyst decomposition and increased side reactions.

  • Optimize reagent stoichiometry: Using a slight excess of N-Boc-piperazine (1.1-1.2 equivalents) can help drive the reaction to completion and minimize the lifetime of the unreacted aryl bromide, reducing the chance of homocoupling.

Question: My final product has a high residual palladium content. How can I effectively remove it?

Answer:

Residual palladium is a common issue in large-scale syntheses using palladium catalysts. Here are several strategies for its removal:

  • Aqueous Washes: Acidic washes (e.g., dilute HCl, citric acid, or acetic acid) can help extract some palladium salts.

  • Charcoal Treatment: Activated carbon can be effective at adsorbing palladium. A slurry of the crude product solution with activated carbon, followed by filtration through celite, is a common method. The grade and amount of charcoal, as well as the treatment time and temperature, may need to be optimized.

  • Metal Scavengers: There are numerous commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium (e.g., thiols, amines). These can be very effective but add to the cost.

  • Recrystallization: A well-chosen recrystallization solvent system can effectively purge palladium impurities.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-piperazine used instead of piperazine directly in the Buchwald-Hartwig coupling?

A1: Using piperazine directly can lead to a mixture of mono- and di-arylated products, which can be difficult to separate. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens ensures that the coupling reaction occurs only at the unprotected nitrogen, leading to the desired mono-arylated product. The Boc group can then be easily removed in a subsequent step.[5]

Q2: Can I use other bases besides sodium tert-butoxide?

A2: Yes, other strong, non-nucleophilic bases such as potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate can also be used. The choice of base can sometimes influence the reaction rate and impurity profile, so it may be worth screening a few options during process development.

Q3: What analytical methods are recommended for monitoring the reaction and for final product analysis?

A3:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the disappearance of the starting materials and the appearance of the product.

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product.

    • NMR (¹H and ¹³C): To confirm the structure of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • ICP-MS or AAS: To quantify the residual palladium content.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Sodium tert-butoxide: This is a flammable and corrosive solid. Handle it in a well-ventilated area, away from sources of ignition, and wear appropriate personal protective equipment (PPE).

  • Toluene: This is a flammable and toxic solvent. Use it in a well-ventilated area or a fume hood.

  • Palladium Catalysts: While used in small quantities, they can be toxic and should be handled with care.

  • Exothermic Reactions: The addition of the base and the deprotection step can be exothermic. On a large scale, ensure adequate cooling capacity and control the rate of addition to manage the heat generated.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 2019. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate, 2021. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2016. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2016. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2011. Available at: [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 2016. Available at: [Link]

  • A versatile protocol for the preparation of substituted 1- and 2-naphthyl piperazines from aminonaphthols. Tetrahedron Letters, 2005. Available at: [Link]

  • 1-(Naphthalen-1-yl)piperazine. MySkinRecipes. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2023. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. Available at: [Link]

  • 1-(1-Naphthyl)piperazine. Wikipedia. Available at: [Link]

  • Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Organic Process Research & Development, 2008. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

Technical Support Center: 1-(Naphthalen-2-yl)piperazine Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers working with 1-(Naphthalen-2-yl)piperazine (1-NP) . It addresses stability, solubility, and handling challenges with field-proven protocols and mechanistic insights.

Product Identity: this compound (1-NP) Common Applications: Serotonin (5-HT) receptor agonist/antagonist, psychoactive metabolite research. Chemical Class: Arylpiperazine.

Module 1: Diagnosis & Troubleshooting (Q&A)

This section addresses the most frequent tickets submitted to our technical support regarding 1-NP solution behavior.

Q1: My 1-NP stock solution in DMSO has turned from clear/colorless to a faint yellow over 2 weeks at 4°C. Is it still usable?

Status: Likely Degraded. Root Cause: Oxidative Degradation (N-Oxidation). Arylpiperazines are electron-rich secondary amines prone to oxidation. The "yellowing" is a classic chromatic indicator of N-oxide formation or the generation of quinoid-type degradation products from the naphthyl ring system. Corrective Action:

  • Run a QC Check: Inject the sample into HPLC. If the purity is <95%, discard.

  • Prevention: Store future stocks at -20°C or -80°C . Always purge the headspace with Argon or Nitrogen gas before closing the vial to displace atmospheric oxygen.

Q2: I observe immediate precipitation when diluting my DMSO stock (10 mM) into PBS (pH 7.4).

Status: Solubility Crash ("Ouzo Effect"). Root Cause: Hydrophobicity & pKa Mismatch. The free base of 1-NP is lipophilic (LogP ~2.6). While soluble in DMSO, rapid dilution into an aqueous buffer at neutral pH often causes the compound to crash out because the pH (7.4) is near or above the pKa of the piperazine nitrogen, reducing ionization and water solubility. Corrective Action:

  • Acidify the Buffer: Ensure the final pH is slightly acidic (pH < 6.0) to keep the piperazine protonated (salt form), which is water-soluble.

  • Step-Down Dilution: Do not dilute 1000x in one step. Perform intermediate dilutions (e.g., DMSO -> 50% DMSO/Water -> Final Buffer) to avoid the "Ouzo effect" (spontaneous emulsification).

Q3: My HPLC chromatogram shows a "shoulder" peak eluting immediately after the main 1-NP peak.

Status: Impurity Formation. Root Cause: Carbamate Formation. Secondary amines react reversibly with atmospheric CO₂ to form carbamates, especially in basic or neutral solutions. This is common in stocks stored in non-air-tight containers. Corrective Action:

  • Acidification: Briefly acidify the sample just before injection. Carbamates are acid-labile and will revert to the parent amine, confirming the diagnosis.

Module 2: Mechanistic Insights[1]

To ensure reproducibility, it is critical to understand why 1-NP behaves this way.

The Oxidation Trap

The secondary amine in the piperazine ring is the weak link. In the presence of dissolved oxygen and light, it undergoes radical-mediated oxidation. This is accelerated in protic solvents (like methanol) compared to aprotic solvents (like DMSO), although DMSO solutions are not immune.

The Solubility Paradox

1-NP possesses a fused naphthalene ring (highly hydrophobic) and a piperazine ring (hydrophilic when protonated).

  • pH < 7: The nitrogen is protonated (

    
    ). The molecule acts as a cationic surfactant, soluble in water.
    
  • pH > 8: The nitrogen deprotonates. The naphthalene moiety dominates, driving aggregation and precipitation.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes you must mitigate against.

G NP This compound (Active) Oxidation Oxidative Stress (Light/O2) NP->Oxidation Slow CO2 Atmospheric CO2 (Neutral/Basic pH) NP->CO2 Reversible Agg Precipitate (Loss of Potency) NP->Agg Dilution into Water (pH > 7) NOxide N-Oxide Impurity (Yellowing/Inactive) Oxidation->NOxide Irreversible Carbamate Carbamate Adduct (Transient Impurity) CO2->Carbamate pH > 7

Figure 1: Primary stability threats for 1-NP in solution. Blue indicates the active compound; Red/Yellow indicate environmental stressors; Grey/Black indicate degradation states.

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for 3-6 months.

Reagents:

  • 1-NP (Solid)

  • Anhydrous DMSO (Spectroscopic Grade, >99.9%)

  • Argon or Nitrogen gas source

Step-by-Step:

  • Weighing: Weigh the required amount of 1-NP rapidly. Avoid prolonged exposure to humid air (hygroscopic).

  • Dissolution: Add Anhydrous DMSO. Vortex vigorously.

    • Note: Do not use Methanol for long-term storage stocks; it promotes faster oxidation and evaporation.

  • Aliquot: Dispense into amber glass vials (silanized preferred to prevent adsorption).

    • Volume: Use single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Gas Purge: Gently blow Argon gas over the liquid surface for 10-15 seconds to displace oxygen.

  • Seal & Store: Cap tightly with a Teflon-lined cap. Store at -20°C .

Protocol B: QC Check via HPLC

Objective: Verify purity before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH is crucial)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV at 220 nm (amide/aromatic) and 280 nm (naphthalene specific)
Pass Criteria Single peak >98% area.[1] No shoulder peaks.
Protocol C: Troubleshooting Logic Flowchart

Use this decision tree when you encounter solution issues.

Troubleshooting Start Issue Detected Visual Visual Inspection Start->Visual Yellow Yellow/Brown Color? Visual->Yellow Precip Cloudy/Particles? Visual->Precip Action1 Discard Stock. Oxidation confirmed. Yellow->Action1 Yes Action2 Check pH. If >7, Acidify. Precip->Action2 Yes Action3 Add Co-solvent (Tween-80 or Cyclodextrin) Action2->Action3 If still cloudy

Figure 2: Decision matrix for diagnosing 1-NP solution anomalies.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018).[3] Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.[3] Retrieved from [Link]

  • Freeman, S. A., et al. (2010). Thermal Degradation of Piperazine and its Structural Analogs. International Journal of Greenhouse Gas Control. (Contextual grounding on piperazine ring stability).

Sources

Optimizing crystallization conditions for high purity 1-(Naphthalen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization and purification of 1-(Naphthalen-2-yl)piperazine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is synthesized from established crystallization principles and field-proven insights to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Crystal Yield

You've completed the cooling process, but very few or no crystals have formed.

  • Potential Cause 1: Excessive Solvent. The most common reason for poor crystal recovery is using too much solvent to dissolve the crude product.[1] this compound may be more soluble than anticipated, leaving a significant amount in the mother liquor even after cooling.

    • Solution:

      • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. A general guideline is to reduce the volume by 25-50%.

      • Re-cool: Allow the concentrated solution to cool slowly, as described in the standard protocol.

      • Scratch Test: If crystals still do not form, gently scratch the inside of the flask with a glass rod at the meniscus. This can create nucleation sites and induce crystallization.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to initiate nucleation.

  • Potential Cause 2: Inappropriate Solvent System. The chosen solvent may be too good at dissolving this compound at all temperatures, preventing it from crashing out upon cooling.

    • Solution:

      • Solvent Screening: A systematic solvent screen is recommended.[2] Test the solubility of your compound in small amounts of various solvents at room temperature and upon heating. An ideal single solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

      • Anti-Solvent Addition: If a suitable single solvent cannot be identified, consider an anti-solvent crystallization.[2][3][4][5][6] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-quality crystals.

Issue 2: Oiling Out Instead of Crystallization

Upon cooling, the product separates as an oil rather than a crystalline solid.

  • Potential Cause 1: High Impurity Levels. Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Solution:

      • Pre-purification: Consider a preliminary purification step, such as a quick column chromatography or an acid-base extraction, to remove gross impurities before crystallization. Since this compound is a basic compound, an acid-base extraction can be particularly effective.[7]

      • Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help remove them.[8] Be cautious, as excessive use can reduce your yield.[1]

  • Potential Cause 2: Solution Cooled Too Rapidly. Rapid cooling can cause the solution to become highly supersaturated, leading to the formation of an oil instead of an ordered crystal lattice.[9]

    • Solution:

      • Slow Cooling: Ensure the solution cools to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

      • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool slowly.

Issue 3: Poor Purity of the Final Product

Analysis of the crystals shows significant levels of impurities.

  • Potential Cause 1: Impurities Co-crystallized. The chosen solvent may not be selective enough, allowing impurities to crystallize along with the desired product.

    • Solution:

      • Re-crystallization: A second recrystallization is often necessary to achieve high purity.

      • Solvent System Optimization: Experiment with different solvent systems. A good crystallization solvent should dissolve the desired compound well at high temperatures but dissolve impurities either very well at all temperatures (so they remain in the mother liquor) or very poorly (so they can be removed by hot filtration).[2]

  • Potential Cause 2: Incomplete Washing. The mother liquor, which contains a high concentration of impurities, may not have been thoroughly removed from the crystal surfaces.

    • Solution:

      • Proper Washing Technique: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.

      • Avoid Over-washing: Use a minimal amount of cold solvent for washing to prevent significant product loss.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the crystallization of this compound?

Based on the structure, which contains a large, non-polar naphthalene ring system and a more polar piperazine moiety, a good starting point would be a moderately polar solvent or a mixed solvent system.

  • Single Solvents to Evaluate: Isopropanol, ethanol, or acetonitrile. These solvents often show a good temperature-dependent solubility profile for compounds with both aromatic and amine functionalities.

  • Mixed Solvent Systems to Evaluate:

    • Toluene/Heptane: Dissolve in hot toluene and add heptane as an anti-solvent.

    • Ethanol/Water: Dissolve in hot ethanol and add water as an anti-solvent. Since the compound is a base, the pH of the water can influence solubility.[10][11][12]

Q2: How does the cooling rate impact crystal size and purity?

The cooling rate is a critical parameter in crystallization.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[9][13][14][15] This is because it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities more effectively. This generally leads to higher purity.[16]

  • Fast Cooling (Crash Cooling): Leads to rapid nucleation and the formation of many small crystals.[13][14] This can trap impurities within the crystal lattice, resulting in lower purity.

Q3: Can the pH of the solution be adjusted to improve crystallization?

Yes, for a basic compound like this compound, pH can be a powerful tool.

  • Free Base vs. Salt: The free base form is generally less soluble in aqueous systems than its protonated salt form. Crystallizing the free base from an organic solvent is common.

  • pH Adjustment for Purification: You can exploit the basicity of the piperazine nitrogen for purification. Dissolving the crude material in an acidic aqueous solution will protonate the piperazine, making it water-soluble while potentially leaving non-basic impurities behind. After filtering out any insoluble material, carefully basifying the aqueous solution will cause the pure free base to precipitate, which can then be collected and recrystallized from an organic solvent.[7][17]

Q4: What is the purpose of a "hot filtration" step?

A hot filtration is used to remove insoluble impurities from the hot, saturated solution before cooling. This is crucial if you observe solid material that does not dissolve even at the boiling point of your solvent. The filtration must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Using a pre-heated filter funnel is recommended.

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point. The optimal conditions may vary based on the scale of your experiment and the impurity profile of your crude material.

Recommended Solvent System: Isopropanol

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol.

    • Heat the mixture to a gentle boil with stirring (using a hot plate and stir bar).

    • Continue adding small portions of hot isopropanol until the solid is just completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If insoluble impurities or activated carbon are present, perform a hot filtration through a pre-heated filter funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice-water bath to maximize crystal recovery.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to rinse away the mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter under vacuum. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a vacuum oven at a moderate temperature.

Visualization of Key Workflows

Troubleshooting Logic for Low Crystal Yield

LowYieldTroubleshooting start Low or No Crystal Yield check_solvent Is too much solvent the cause? start->check_solvent concentrate Concentrate the solution by evaporating some solvent check_solvent->concentrate Yes check_solvent_system Is the solvent system inappropriate? check_solvent->check_solvent_system No re_cool Re-cool the solution slowly concentrate->re_cool induce_crystallization Induce crystallization (scratching, seeding) re_cool->induce_crystallization success Crystals Formed induce_crystallization->success anti_solvent Try anti-solvent crystallization check_solvent_system->anti_solvent Yes new_solvent Perform a new solvent screen check_solvent_system->new_solvent Consider anti_solvent->success new_solvent->success

Caption: Troubleshooting workflow for low crystallization yield.

Solvent Selection Strategy

SolventSelection start Start Solvent Selection solubility_test Solubility Test Test small sample in various solvents Hot Cold start->solubility_test ideal_solvent Ideal Single Solvent? solubility_test->ideal_solvent Analyze Results single_solvent_crystallization Proceed with Single Solvent Crystallization ideal_solvent->single_solvent_crystallization Yes (High solubility hot, low solubility cold) mixed_solvent_system Develop Mixed Solvent System ideal_solvent->mixed_solvent_system No anti_solvent_method Anti-Solvent Method 1. Dissolve in 'Good' Solvent (hot) 2. Add 'Poor' Solvent (anti-solvent) until cloudy 3. Re-heat to clarify 4. Cool Slowly mixed_solvent_system->anti_solvent_method

Caption: Strategy for selecting an appropriate crystallization solvent.

Summary of Key Crystallization Parameters

ParameterRecommendation for this compoundRationale
Solvent Choice Start with moderately polar solvents (e.g., isopropanol, ethanol) or a mixed system (e.g., toluene/heptane).Balances the polarity of the naphthalene and piperazine moieties.
Cooling Rate Slow, controlled cooling.Promotes the formation of larger, purer crystals and prevents oiling out.[9][16]
pH Control Crystallize the free base. Use acid/base extraction for pre-purification if needed.The free base is less soluble than its salt form, facilitating crystallization from organic solvents.[7]
Agitation Minimal to no agitation during cooling.Prevents excessive nucleation and the formation of small, impure crystals.

References

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • American Chemical Society. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. Retrieved from [Link]

  • American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Processes involving the use of antisolvent crystallization.
  • Reddit. (2018). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]

  • Reddit. (2017). What is the affect of pH on crystallization? Retrieved from [Link]

Sources

Technical Support Center: 1-(naphthalen-2-yl)piperazine Storage and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential best practices for the storage, handling, and troubleshooting of 1-(naphthalen-2-yl)piperazine (CAS 57536-91-1). Adherence to these protocols is critical for ensuring compound integrity, obtaining reproducible experimental results, and maintaining laboratory safety. As a key building block in medicinal chemistry and a modulator of serotonin receptors, the stability of this arylpiperazine is paramount.[1][2][3][4]

Core Compound Profile & Quick Reference

For immediate reference, the fundamental properties and required storage conditions for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 57536-91-1[5][6]
Molecular Formula C₁₄H₁₆N₂[1][5][6]
Molecular Weight 212.29 g/mol [1][5][6]
Appearance White to off-white crystalline solid[7]
Melting Point 78 °C[6]
Optimal Storage 2-8°C, under inert gas (Argon or Nitrogen)[1][8]
Key Sensitivities Light, air (oxygen), moisture, heat[1][9][10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the experimental lifecycle of this compound.

Storage & Stability

Q: What are the ideal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed, light-proof container with the headspace purged with an inert gas like argon or nitrogen.[1][8]

  • Application Scientist's Insight: The piperazine moiety is susceptible to oxidation, particularly at the secondary amine.[12] The naphthalene ring system, while generally stable, can make the compound sensitive to light-induced degradation.[7][9] The combination of refrigeration, an inert atmosphere, and protection from light mitigates the primary degradation pathways, ensuring the compound's purity over extended periods.

Q: I accidentally left my vial of solid compound on the bench at room temperature overnight. Is it still usable?

A single, brief exposure to ambient temperature and light is unlikely to cause significant degradation. However, it should be considered a minor quality risk. Before use in a critical experiment, perform a quick quality check.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any color change. The parent compound, piperazine, is known to darken upon light exposure.[7] Any discoloration from white/off-white to yellow or brown indicates potential degradation.

    • Solubility Check: Dissolve a small amount in a trusted solvent. If you observe any insolubility or formation of particulates that were not previously present, this may suggest the formation of degradation products.

    • For Critical Applications: If the experiment is highly sensitive (e.g., quantitative pharmacology, reference standard use), it is best practice to use a fresh, properly stored aliquot.

Q: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable, dry organic solvent where the compound is highly soluble, such as DMSO or ethanol. Due to its poor solubility in water, preparing a concentrated aqueous stock is not recommended.[13]

  • Storage Protocol for Stock Solutions:

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use vials with tight-fitting, Teflon-lined caps to prevent solvent evaporation and moisture ingress.

    • Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Application Scientist's Insight: Phenyl piperazines have shown lower stability compared to other derivatives in biological matrices, even when frozen.[14] While this applies to blood, it underscores a potential inherent instability. Aliquoting is a critical self-validating step; it ensures that each experiment starts with a solution that has not been compromised by handling for previous experiments.

Handling & Safety

Q: What are the primary safety hazards associated with this compound?

This compound is classified as a hazardous substance. The primary risks are:

  • Skin Irritation (H315) [5]

  • Serious Eye Irritation (H319) [5]

  • Respiratory Irritation (H335) [5]

The parent piperazine structure is also known to be a skin and respiratory sensitizer and can be corrosive.[7][9][11]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Standard laboratory PPE is required at all times. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

When handling the solid powder outside of a certified chemical fume hood, respiratory protection may be necessary to avoid inhaling dust particles.[9][15]

Q: How can I safely weigh the solid powder to avoid inhalation and contamination?

Always handle the solid compound in a chemical fume hood or a glove box.[9][11] Use an anti-static weigh boat or weighing paper to prevent the fine powder from dispersing due to static electricity. Work deliberately and avoid creating airborne dust.

Q: What is the correct first aid response for accidental exposure?

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Experimental Troubleshooting

Q: My compound is not dissolving in my aqueous experimental buffer. What can I do?

This is a common issue due to the hydrophobic naphthalene moiety.[13]

  • Solution Strategy:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Add the DMSO stock to your aqueous buffer in a small volume (typically <0.5% final concentration) while vortexing the buffer. This technique, known as "crash precipitation," helps to rapidly disperse the compound.

    • If solubility is still an issue, consider the use of solubilizing agents like cyclodextrins, which have been used with similar compounds to improve bioavailability.[3]

  • Application Scientist's Insight: The final concentration of DMSO must be tested for its effect on your experimental system in a vehicle control group, as it can have biological effects.

Q: I'm seeing inconsistent results between experiments. Could my compound be degrading in the experimental media?

Yes, this is a possibility, especially if your media is at a non-neutral pH or exposed to high temperatures or atmospheric oxygen for prolonged periods. The piperazine ring can be susceptible to degradation under such conditions.[16][17]

  • Troubleshooting Workflow:

    • Check Stock Solution: First, rule out stock solution degradation. Prepare a fresh dilution from a new, unopened aliquot and repeat the experiment.

    • Incubate in Media: Prepare your final experimental solution and incubate it under the exact experimental conditions (time, temperature, light, etc.) but without cells or other reagents. Analyze the sample at the beginning and end of the incubation period by HPLC or LC-MS to check for the appearance of new peaks or a decrease in the parent compound peak.

    • Minimize Exposure: If degradation is confirmed, modify your protocol to minimize the compound's exposure to harsh conditions. Add the compound to the experiment at the last possible moment.

Q: How can I verify the purity of my compound if I suspect degradation?

Analytical chemistry techniques are required for definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can be used to separate the parent compound from potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass identification, helping to tentatively identify degradation products.[12]

Standard Operating Protocols

Protocol 3.1: Weighing and Preparing a Stock Solution
  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Perform all work inside a certified chemical fume hood.

  • Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Tare an appropriate weighing vessel on an analytical balance. Using a clean spatula, carefully transfer the desired amount of powder to the vessel.

  • Transfer: Transfer the weighed powder to a volumetric flask or appropriate vial.

  • Solubilization: Add a portion of the chosen solvent (e.g., anhydrous DMSO) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

  • Final Volume: Once fully dissolved, add solvent to the final desired volume and mix thoroughly.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, light-protected (amber) vials. Purge the headspace of each vial with inert gas before sealing and store at -20°C or below.

Protocol 3.2: Long-Term Storage of Solid Compound
  • Receiving: Upon receipt, inspect the container for damage. Do not use if the seal is broken.

  • Environment: Place the sealed container inside a secondary container in a designated, locked refrigerator at 2-8°C.[1][9][15]

  • Inerting (for frequently used vials): If the vial will be opened multiple times, it is critical to re-establish an inert atmosphere after each use. After dispensing the required amount, flush the vial's headspace with a gentle stream of argon or nitrogen for 10-15 seconds before tightly resealing the cap.

  • Labeling: Ensure the vial is clearly labeled with the compound name, date received, and any warning labels ("Irritant," "Store Cold," "Protect from Light").

Visual Guides & Workflows

Diagram 1: Troubleshooting Compound Stability

G start Inconsistent Experimental Results check_storage Were storage protocols followed? (2-8°C, Dark, Inert Gas) start->check_storage visual_inspect Visually inspect solid & solution. Any color change or particulates? check_storage->visual_inspect  Yes outcome_degraded Compound degradation is likely. Order new material. check_storage->outcome_degraded  No fresh_aliquot Use a fresh, unopened aliquot. Does the problem persist? visual_inspect->fresh_aliquot  No visual_inspect->outcome_degraded  Yes media_stability Test stability in experimental media (HPLC/LC-MS analysis) fresh_aliquot->media_stability  Yes outcome_ok Compound is likely stable. Investigate other variables. fresh_aliquot->outcome_ok  No media_stability->outcome_ok  No Degradation outcome_media_issue Compound is unstable in media. Modify experimental protocol. media_stability->outcome_media_issue  Degradation  Detected

Caption: Decision tree for troubleshooting suspected compound degradation.

Diagram 2: Safe Handling Workflow

G cluster_prep Preparation & Storage cluster_handling Active Handling (Fume Hood) cluster_exp Experimentation Receiving Receiving Log_Inspect Log_Inspect Receiving->Log_Inspect Verify Seal Store Store Log_Inspect->Store 2-8°C, Dark, Inert Weighing Weighing Store->Weighing Equilibrate to RT Solubilization Solubilization Weighing->Solubilization Anhydrous Solvent Aliquot Aliquot Solubilization->Aliquot Single-Use Vials Use_in_Assay Use_in_Assay Aliquot->Use_in_Assay Store at -20°C Waste_Disposal Waste_Disposal Use_in_Assay->Waste_Disposal Follow EHS

Caption: Workflow for the safe handling of this compound.

References

  • MySkinRecipes. (n.d.). 1-(Naphthalen-1-yl)piperazine. Retrieved from [Link]

  • Penta s.r.o. (2024). Safety Data Sheet: Naphthalene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(1-Naphthyl)piperazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760172, this compound. Retrieved from [Link]

  • Hrytsyk, O., et al. (2023). Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1342, 1-(1-Naphthyl)piperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Analytical Research. (2015). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2017). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-(1-Naphthyl)piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Publications. (2021). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved from [Link]

  • ScienceDirect. (2021). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • iGEM. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • ResearchGate. (2020). Piperazine: Its role in the discovery of pesticides. Retrieved from [Link]

  • ResearchGate. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 1-(naphthalen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Method Optimization

Document ID: TS-HPLC-NP-001 Status: Active Audience: Analytical Chemists, QC Specialists, Drug Discovery Researchers

Executive Summary & Chemical Context

The Problem: 1-(naphthalen-2-yl)piperazine (1-NP) is a secondary amine with a lipophilic naphthyl tail. The core analytical challenge stems from the piperazine ring, which contains a basic secondary nitrogen (


).

The Mechanism: On standard silica-based C18 columns, residual silanol groups (


) on the stationary phase surface are acidic (

).
  • At Neutral pH (pH 6-8): The 1-NP amine is protonated (

    
    ), and silanols are deprotonated (
    
    
    
    ). This creates a strong ion-exchange mechanism that competes with the hydrophobic interaction, causing the analyte to "drag" or tail significantly.
  • The Solution: You must suppress this secondary interaction via pH control , mobile phase additives , or stationary phase selection .

Diagnostic Workflow

Before altering chemistry, confirm the issue is not hardware-related. Use this logic flow to isolate the root cause.

DiagnosticWorkflow Start START: Observation of Peak Tailing (As > 1.5) CheckInj Step 1: Check Injection Volume/Mass (Is column overloaded?) Start->CheckInj Dilute Action: Dilute Sample 10x and Reinject CheckInj->Dilute Result1 Did peak shape improve? Dilute->Result1 Hardware Step 2: Hardware Check (Tubing, Frits, Connections) Result1->Hardware No (Tailing persists) End1 SOLVED: Reduce Injection Volume Result1->End1 Yes (Mass Overload) VoidCheck Action: Reverse Column & Flush (Check for inlet void) Hardware->VoidCheck Chemistry Step 3: Chemistry Optimization (Silanol Activity) VoidCheck->Chemistry Hardware OK

Figure 1: Diagnostic decision tree to distinguish between mass overload, hardware failure, and chemical interaction.

Technical Q&A: Troubleshooting & Optimization

Category A: Mobile Phase Chemistry[1]

Q1: I am using a standard C18 column with a water/methanol gradient at pH 7. The peak is tailing badly.[1] Why? A: At pH 7, you are operating in the "danger zone" for amines. The 1-NP is positively charged, and the column silanols are negatively charged.

  • Immediate Fix: Lower the pH to < 3.0 . At this pH, silanols are protonated (neutral), significantly reducing the ionic attraction.

  • Protocol: Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5).

Q2: I lowered the pH to 3.0, but I still see slight tailing. What else can I add? A: You need a "sacrificial base" or an ion-pairing agent.

  • Option 1 (Sacrificial Base): Add Triethylamine (TEA) at 5-10 mM. TEA competes for the remaining active silanol sites, effectively "blocking" them from the 1-NP analyte.

    • Note: TEA is effective but can linger in the system. Dedicated columns are recommended.

  • Option 2 (Ion Pairing): Switch to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA lowers pH and forms an ion pair with the amine, masking its charge and improving peak shape.

    • Warning: TFA suppresses MS signal. If using LC-MS, stick to Formic Acid or Ammonium Formate.

Q3: Can I run this analysis at high pH (pH 10)? A: Yes, and this often yields the best peak shape for 1-NP. At pH 10 (above the pKa of ~8.7), the amine is deprotonated (neutral). Neutral amines do not interact with silanols.

  • Critical Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves above pH 8.0.

Category B: Column Selection

Q4: Does "End-capping" really matter for this compound? A: Absolutely. "End-capping" chemically bonds small silyl groups to residual silanols. For piperazine derivatives, a non-endcapped column is virtually unusable.

  • Recommendation: Ensure your column specifications explicitly state "Double End-capped" or "Base Deactivated."

Q5: What is the "Gold Standard" column type for this compound? A:

  • Hybrid Particles (High pH capable): Allows operation at pH 10 for sharpest peaks.

  • Embedded Polar Group (EPG): These columns (e.g., Bonus-RP, PolarEmbedded) shield silanols using an embedded polar moiety, often providing excellent shape for bases at low pH without TEA.

Validated Experimental Protocols

Choose the protocol that matches your available hardware and column inventory.

Protocol A: The "Universal" Low pH Method (Compatible with Standard C18)

Best for labs with standard silica columns and UV detection.

ParameterSettingRationale
Column C18, End-capped, 5µm (e.g., Zorbax Eclipse Plus, Symmetry C18)Standard hydrophobicity; end-capping minimizes silanol activity.
Mobile Phase A Water + 0.1% TFA (or 25mM Phosphate pH 2.5 + 5mM TEA)Low pH suppresses silanol ionization; TEA/TFA masks amine charge.
Mobile Phase B Acetonitrile + 0.1% TFAACN provides sharper peaks than Methanol for basic compounds.
Gradient 5% B to 95% B over 10 minNaphthyl group is lipophilic; gradient ensures elution.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard operating pressure.
Temp 40°CHigher temp reduces viscosity and improves mass transfer (sharper peaks).
Protocol B: The "High pH" Method (Gold Standard for Peak Shape)

Requires Hybrid/Polymer Column. Best for resolution.

ParameterSettingRationale
Column Hybrid Silica (e.g., XBridge BEH C18, Gemini NX-C18)CRITICAL: Must be pH stable > 10.
Mobile Phase A 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia)pH > pKa ensures 1-NP is neutral (uncharged).
Mobile Phase B Acetonitrile-
Gradient 10% B to 90% BAnalytes are more retained at high pH (neutral); adjust gradient slope.

Mechanism of Action Visualization

Understanding why the tailing stops is crucial for troubleshooting future issues.

Mechanism cluster_0 Scenario A: Neutral pH (Tailing) cluster_1 Scenario B: Low pH + TEA (Sharp) Silanol Silanol (Si-O⁻) Interaction Ionic 'Drag' Silanol->Interaction Amine 1-NP Amine (NH₂⁺) Interaction->Amine Silanol2 Silanol (Si-OH) TEA TEA⁺ (Blocker) Silanol2->TEA Blocked Amine2 1-NP Amine (NH₂⁺) Amine2->Silanol2 No Interaction

Figure 2: At neutral pH, ionic attraction causes tailing. At Low pH/TEA, silanols are neutralized or blocked, allowing the amine to elute cleanly.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[2][3] Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC - Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of 1-(naphthalen-2-yl)piperazine in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for researchers utilizing 1-(naphthalen-2-yl)piperazine and related compounds in primary cell culture models. Primary cells, while offering superior physiological relevance compared to immortalized cell lines, are often more sensitive to chemical insults.[1] This guide provides a structured, mechanism-based approach to understanding and mitigating the off-target cytotoxicity associated with this compound, enabling you to achieve your specific research objectives while maintaining the health and integrity of your culture system. Our approach is grounded in explaining the causality behind experimental choices, empowering you to troubleshoot effectively.

Part 1: Understanding the "Why" - Probable Cytotoxicity Mechanisms

Effective mitigation begins with a clear understanding of the potential molecular drivers of toxicity. The chemical structure of this compound contains two distinct moieties, each with known cytotoxic potential. The observed toxicity is likely a combinatorial effect of two parallel pathways: metabolic activation of the naphthalene group and inherent toxicities associated with the piperazine ring.

  • Naphthalene Moiety Bioactivation: The naphthalene component can be metabolized by Cytochrome P450 (CYP450) enzymes, particularly in metabolically active primary cells like hepatocytes.[2] This process can convert the relatively inert naphthalene into highly reactive and toxic metabolites, such as naphthoquinones.[2][3][4] These quinones are potent electrophiles that rapidly deplete intracellular glutathione (GSH), a critical antioxidant, leading to overwhelming oxidative stress and cell death.[2]

  • Piperazine Moiety-Induced Stress: Independently, many piperazine derivatives have been shown to induce cytotoxicity through mechanisms including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5][6][7][8] This can manifest as inhibition of the electron transport chain, a drop in mitochondrial membrane potential, depletion of ATP, and the activation of apoptotic pathways, such as those involving caspase-3.[6][7]

The interplay of these two pathways can create a potent cytotoxic challenge for primary cells.

Cytotoxicity Pathways cluster_0 Naphthalene Moiety Pathway cluster_1 Piperazine Moiety Pathway Naph This compound CYP450 CYP450 Metabolism (e.g., CYP2E1) Naph->CYP450 Pip Piperazine Ring Naphthols Reactive Metabolites (e.g., 1-Naphthol) CYP450->Naphthols Quinones Naphthoquinones Naphthols->Quinones GSH_Depletion Glutathione (GSH) Depletion Quinones->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS ROS Production Pip->ROS Mito Mitochondrial Dysfunction ROS->Mito ROS->Oxidative_Stress ATP_Depletion ATP Depletion & Apoptosis Activation Mito->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed dual cytotoxicity pathways of this compound.

Part 2: Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing actionable protocols and the scientific rationale behind them.

Q1: My primary cells show massive cell death even at low concentrations of this compound. Where do I start?

A1: The first and most critical step is to establish a precise therapeutic window by performing a comprehensive dose-response and time-course experiment. This foundational experiment will define the boundary between the desired biological effect and overt cytotoxicity. Continuous drug exposure is not always representative of in vivo pharmacokinetics and can mask recovery potential.[9]

Protocol 1: Establishing a Sub-Toxic Working Concentration
  • Cell Seeding: Plate your primary cells at their optimal density in a 96-well plate and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your culture medium. A broad range is recommended for the initial screen (e.g., 100 µM down to 10 nM).

  • Dosing: Remove half the medium from each well and replace it with an equal volume of the 2x compound solution to achieve the final 1x concentration. Include vehicle-only (e.g., DMSO) controls.

  • Time Points: Designate separate plates for different exposure durations. Key time points to assess are short (4-6 hours), medium (24 hours), and long (48-72 hours).

  • Washout Experiment (Optional but Recommended): For a more nuanced understanding, include a "washout" arm. After an initial exposure (e.g., 24 hours), wash the cells with fresh medium and allow them to recover for an additional 24-48 hours before assessing viability.[9] This distinguishes between immediate cell killing and delayed or reversible effects.

  • Viability Assessment: At each time point, assess cell viability using a robust method (see Q4 for a discussion on assay choice). A simple starting point is the Trypan Blue exclusion assay for adherent cells, which directly measures membrane integrity.

ParameterRecommended ApproachRationale
Concentration Range Logarithmic scale (e.g., 0.01, 0.1, 1, 10, 100 µM)To capture the full dynamic range of the cytotoxic response and accurately determine the IC50.
Time Points 6h, 24h, 48h, 72hTo understand the kinetics of cytotoxicity; some compounds induce rapid necrosis, others delayed apoptosis.
Controls Untreated, Vehicle (e.g., DMSO), Positive (e.g., Staurosporine)To establish baseline health, control for solvent effects, and ensure the assay is performing correctly.

Q2: I've optimized concentration and time, but a narrow therapeutic window still presents a challenge. What is the next logical step?

A2: The next step is to directly counter the primary mechanism of toxicity: oxidative stress. Co-treatment with an antioxidant can protect the cells from off-target damage, effectively widening the therapeutic window. The most logical first choice is N-acetylcysteine (NAC), a precursor for the synthesis of glutathione (GSH), which directly replenishes the stores depleted by naphthalene metabolites.[10][11]

Protocol 2: Mitigation with N-acetylcysteine (NAC)
  • Objective: To determine if NAC co-treatment can rescue cells from compound-induced cytotoxicity.

  • Reagent Preparation: Prepare a sterile, pH-neutralized stock solution of NAC (e.g., 1 M in PBS).

  • Experimental Design:

    • Seed primary cells as in Protocol 1.

    • Set up four main experimental groups:

      • Vehicle Control

      • This compound alone (at a moderately toxic concentration, e.g., IC50 or IC75 from Protocol 1)

      • NAC alone (at various concentrations to test for baseline effects)

      • Compound + NAC (co-treatment)

  • Dosing: Pre-treat the cells with NAC for 1-2 hours before adding this compound. This allows the cells to begin synthesizing additional GSH.

  • Incubation & Assessment: Incubate for the predetermined time point (e.g., 24 hours) and assess viability. A significant increase in viability in the co-treatment group compared to the compound-alone group indicates successful mitigation.

AntioxidantProposed MechanismTypical Starting Concentration (in vitro)Key Considerations
N-acetylcysteine (NAC) Cysteine donor for glutathione (GSH) synthesis.1 - 10 mMStandard and effective choice for replenishing GSH.[10]
α-Tocopherol (Vitamin E) Lipid-soluble antioxidant, protects membranes from peroxidation.50 - 200 µMMust be formulated for solubility in aqueous media (e.g., with Pluronic F-127).
Ascorbic Acid (Vitamin C) Water-soluble antioxidant, regenerates other antioxidants.50 - 200 µMCan have pro-oxidant effects at high concentrations or in the presence of metal ions.
MitoTEMPO Mitochondria-targeted superoxide dismutase mimetic.1 - 10 µMSpecifically targets mitochondrial ROS; useful if piperazine-induced mitochondrial stress is the dominant pathway.[10]

Q3: My results are inconsistent between experiments. Could my culture medium be a factor?

A3: Absolutely. The presence or absence of serum is a critical variable that can dramatically alter a compound's bioavailability and perceived cytotoxicity.[12]

  • Serum-Supplemented Media (SSM): Serum contains abundant proteins (like albumin) that can bind to hydrophobic compounds, reducing the free, bioavailable concentration. This can have a protective effect, making the compound appear less potent.[12]

  • Serum-Free Media (SFM): In SFM, the compound is fully bioavailable, which can lead to higher potency and cytotoxicity.[13] While this provides a more defined experimental system, it can also exacerbate toxicity in sensitive primary cells.[14][15]

Your inconsistency could arise from lot-to-lot variability in serum or from switching between media types. The best practice is to test your compound in both SSM and SFM to understand how serum impacts its activity and then maintain consistency in your chosen medium for all subsequent experiments.

Q4: My MTT/XTT assay results don't seem to match what I see under the microscope. Is my assay choice wrong?

A4: This is a common and critical issue. Your observation is likely correct. Assays like MTT, XTT, and resazurin measure metabolic activity, relying on mitochondrial dehydrogenases to produce a signal. Since the piperazine moiety is known to cause mitochondrial dysfunction, the compound can inhibit the assay's signal without necessarily killing the cell, leading to a false positive for cytotoxicity.[6][16]

A robust assessment requires a multi-parametric approach that measures different indicators of cell health and death simultaneously.

Workflow for Robust Cytotoxicity Assessment

Cytotoxicity Workflow start Treat Cells in 96-well Plate supernatant 1. Collect Supernatant start->supernatant cells 2. Process Cells in Plate start->cells ldh LDH Assay (Membrane Integrity) supernatant->ldh multiplex Multiplex Assay: - Viability Dye (e.g., Calcein-AM) - Cytotoxicity Dye (e.g., EthD-1) cells->multiplex integrate Integrate Data for Comprehensive Analysis ldh->integrate lyse 3. Lyse Remaining Cells multiplex->lyse caspase Caspase-3/7 Assay (Apoptosis) lyse->caspase caspase->integrate

Caption: A multi-parametric workflow for accurate cytotoxicity assessment.

This approach provides a self-validating system:

  • LDH Assay: Measures lactate dehydrogenase released from cells with compromised membranes (necrosis).

  • Live/Dead Staining: Fluorescent dyes like Calcein-AM (stains live cells) and Ethidium Homodimer-1 (EthD-1, stains dead cells) provide a direct count.

  • Caspase Assay: Measures the activity of key executioner caspases to specifically quantify apoptosis.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary toxic metabolite of the naphthalene moiety? The toxicity of naphthalene is primarily associated with the formation of 1,2- and 1,4-naphthoquinone.[2] These are formed via the intermediate 1-naphthol and are highly effective at depleting cellular glutathione, triggering severe oxidative stress.[2][3]

FAQ 2: Besides ROS production, what other effects are linked to the piperazine moiety? Piperazine derivatives are known to be potentially cardiotoxic, hepatotoxic, and neurotoxic.[5][6][7] In vitro, they can induce apoptosis, inhibit mitochondrial function, and deplete ATP.[6][7] Some derivatives also affect neurotransmitter systems like dopamine and serotonin.[17][18]

FAQ 3: Are there alternatives to NAC for mitigating oxidative stress? Yes. While NAC is an excellent starting point due to its direct role as a GSH precursor, other antioxidants can be effective. Vitamin E (α-tocopherol) is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation, while Vitamin C (ascorbic acid) is a water-soluble antioxidant. For more targeted intervention, mitochondria-specific antioxidants like MitoTEMPO can be used to specifically address ROS generated by mitochondrial dysfunction.[10]

FAQ 4: Will using an antioxidant interfere with the intended biological effect of this compound? This is a critical and experiment-specific question. If the intended mechanism of action of your compound relies on generating a controlled level of ROS, then co-treatment with a potent antioxidant could indeed interfere with your results.[19] It is essential to include proper controls:

  • Test the effect of the antioxidant alone on your primary endpoint.

  • Compare the desired biological effect of your compound with and without the antioxidant co-treatment. This will allow you to determine if the antioxidant selectively rescues cells from off-target toxicity without compromising the on-target effect.

References

  • Wilson, A. S., Davis, C. D., Williams, D. P., Buckpitt, A. R., & Pirmohamed, M. (1996). Characterisation of the toxic metabolite(s) of naphthalene. Toxicology, 114(3), 233–242. [Link]

  • Kłys, A., Bocian, A., Leśniak, A., Włodarczyk, M., Wereda, M., Różalski, R., & Demkowicz, S. (2023). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 28(22), 7545. [Link]

  • ACS Publications. (n.d.). ACS Nano Ahead of Print. American Chemical Society. Retrieved February 2, 2026, from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Bogen, K. T., Vireque, A., & O'Brien, J. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S27-S36. [Link]

  • Dias da Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 1133–1141. [Link]

  • Al-Rashida, M., Hameed, A., Al-Warhi, T., Isab, A. A., & Shuja, S. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6542. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 2, 2026, from [Link]

  • Harrison, S. D., & Rudo, K. M. (1990). Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay. Cancer Chemotherapy and Pharmacology, 27(3), 243–247. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(11), 2827–2841. [Link]

  • Nieskens, T. T. G., Peters, J. G. P., & Wilmer, M. J. G. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 584999. [Link]

  • El-Maracy, A. A., Abdel-Bakky, M. S., Al-Ghorbani, M., & El-Gohary, O. A. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Pharmaceutical Biology, 56(1), 16–22. [Link]

  • Khan, F., Pandian, G. R., & Pal, S. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2020, 1928236. [Link]

  • National Cancer Institute. (2017). Antioxidants and Cancer Prevention. National Cancer Institute. [Link]

  • Al-Rashida, M., Hameed, A., Al-Warhi, T., Isab, A. A., & Shuja, S. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

  • Anees, A., et al. (2024). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. MDPI. [Link]

  • Klymenko, M. O., et al. (2023). Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. Pharmaceuticals, 16(10), 1438. [Link]

  • Raynsford, E., et al. (2022). Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts. Frontiers in Immunology, 13, 1018671. [Link]

  • Björnstedt, M., et al. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. MDPI. [Link]

  • Protti, M., et al. (2022). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. MDPI. [Link]

  • Kosheeka. (2019). Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. [Link]

  • Coecke, S., et al. (2008). In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors. Toxicology in Vitro, 22(8), 1899–1906. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. [Link]

  • Wang, Y., et al. (2022). A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. RSC Chemical Biology, 3(10), 1230-1243. [Link]

  • Singh, K., Bhori, M., Kasu, Y. A., Bhat, G., & Marar, T. (2018). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. Saudi Pharmaceutical Journal, 26(2), 177–190. [Link]

  • Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(5), 8854–8866. [Link]

  • ResearchGate. (n.d.). Use of serum-free media to minimize apoptosis of chronic lymphocytic leukemia cells during in vitro culture. ResearchGate. Retrieved February 2, 2026, from [Link]

  • NutraIngredients.com. (2005). Antioxidants may hamper cancer therapies. NutraIngredients.com. [Link]

  • Wikipedia. (n.d.). Imatinib. Wikipedia. Retrieved February 2, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Perphenazine. LiverTox. [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Forensic Science International, 208(1-3), 1-6. [Link]

  • Wikipedia. (n.d.). Mephedrone. Wikipedia. Retrieved February 2, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Naphthalen-1-yl-piperazine. MySkinRecipes. Retrieved February 2, 2026, from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Naphthalen-2-yl)piperazine Against G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern pharmacology, G-Protein Coupled Receptors (GPCRs) represent one of the most successful classes of drug targets, implicated in a vast array of physiological processes.[1][2][3] The molecule 1-(Naphthalen-2-yl)piperazine is a well-known chemical scaffold, frequently utilized as a building block in the synthesis of neurologically active agents.[4] Its structural motifs are common in ligands targeting aminergic receptors, particularly serotonin and dopamine receptors.[4]

However, the therapeutic success of any candidate compound hinges not only on its affinity for the intended target but also on its selectivity—or lack thereof—for other receptors. Unintended interactions, or off-target effects, can lead to a spectrum of outcomes, from adverse side effects to potentially beneficial polypharmacology. Therefore, a rigorous and early-stage assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for evaluating the selectivity of this compound. We will delve into the requisite experimental methodologies, present comparative data, and explain the scientific rationale behind each step, empowering researchers to build a robust and self-validating pharmacological profile for this and similar compounds.

Experimental Design: A Two-Pillar Approach to Profiling

A complete understanding of a compound's interaction with a receptor requires more than just knowing if it binds. We must also understand the functional consequence of that binding. To achieve this, we employ a two-pillar strategy:

  • Binding Assays: These assays determine the physical interaction between the compound and a panel of receptors. They are the gold standard for quantifying binding affinity (Kᵢ) and serve as the primary screen to identify potential off-target interactions.[5][6]

  • Functional Assays: For every significant interaction identified in the binding screen, a functional assay is performed. This second pillar determines whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at the receptor, providing crucial context to the binding data.[1][7]

The selection of the GPCR panel is critical. For a compound like this compound, with known associations to serotonin and dopamine receptors, the panel must include these primary targets while also offering broad coverage of other major GPCR families (e.g., adrenergic, histamine, muscarinic, opioid) to comprehensively map its selectivity.

Methodology 1: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a highly sensitive and quantitative method for measuring the affinity of a ligand for a receptor.[8] The most common format is a competition assay, where the test compound (unlabeled) competes with a known high-affinity radioligand for binding to the receptor.

Step-by-Step Protocol: Competition Binding Assay
  • Membrane Preparation:

    • Rationale: GPCRs are membrane-bound proteins. Using isolated cell membranes ensures a high concentration of the target receptor, free from interfering cytosolic components.

    • Procedure: Cells stably expressing the target GPCR are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known, non-radioactive competitor ligand, and 50 µL of the radioligand.

      • Causality: The NSB wells are crucial for a self-validating system. They measure the amount of radioligand that binds non-specifically to the filter, plate, and membranes. This value is subtracted from all other wells to isolate the specific binding to the receptor.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (typically a serial dilution), and 50 µL of the radioligand.

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation.

    • Rationale: Incubation time and temperature are optimized for each receptor-ligand pair to ensure the binding reaction reaches equilibrium, a prerequisite for accurate affinity calculations.[8]

  • Filtration and Washing:

    • Rationale: This step rapidly separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Procedure: The contents of each well are rapidly vacuum-filtered through a glass fiber filter mat (e.g., GF/C), which traps the membranes.[9] The filters are then immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The filter mat is dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is counted using a scintillation counter (e.g., a MicroBeta counter).[9]

    • The specific binding is calculated: Specific Binding = Total Binding - Non-Specific Binding.

    • The results are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • The IC₅₀ is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Experimental Workflow for GPCR Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Serial Dilution) Incubation Incubate to Equilibrium Compound->Incubation Membranes GPCR Membrane Preparation Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting IC50 Calculate IC₅₀ Counting->IC50 Raw CPM Data Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki Profile Affinity Profile Ki->Profile

Caption: Workflow for determining binding affinity (Kᵢ) via a competitive radioligand assay.

Methodology 2: cAMP Functional Assay for Efficacy Determination

Many GPCRs, upon activation, modulate the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][10] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Measuring these changes provides a direct readout of a compound's functional effect.

Step-by-Step Protocol: Luminescence-Based cAMP Assay
  • Cell Plating:

    • Rationale: Live cells expressing the target receptor are required to assess a functional, physiological response.

    • Procedure: Plate cells (e.g., CHO or HEK293 cells stably expressing the target GPCR) in a 96-well or 384-well solid white plate and culture overnight.

  • Compound Treatment (Agonist Mode):

    • Aspirate the culture medium and replace it with stimulation buffer containing serially diluted this compound.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with serially diluted this compound for 15-30 minutes.

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC₈₀).

      • Causality: This two-step process is essential to determine antagonism. The test compound is given a chance to bind to and block the receptor before the agonist is introduced. The ability of the compound to reduce the agonist's effect is the measure of its antagonism.

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Rationale: The assay reagents measure the total intracellular cAMP. Cell lysis is required to release the cAMP and make it accessible to the detection machinery.

    • Procedure: Add the cAMP detection solution, which contains a lysis agent and the detection reagents. Commercially available kits, such as Promega's cAMP-Glo™, are commonly used.[11] These kits operate on the principle that cAMP activates PKA, which consumes ATP. A subsequent luciferase reaction measures the remaining ATP, where the light output is inversely proportional to the cAMP concentration.[11]

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Convert the luminescence signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration versus the log concentration of the test compound.

    • For Agonist Mode: A non-linear regression fit determines the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect).

    • For Antagonist Mode: A non-linear regression fit determines the IC₅₀ (concentration that inhibits 50% of the agonist response).

Gs-Coupled GPCR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Ligand Agonist Ligand->GPCR Binds

Caption: Simplified signaling cascade for a Gs-protein coupled receptor leading to cAMP production.

Comparative Data & Analysis

The following tables present hypothetical, yet representative, data for the cross-reactivity profiling of this compound.

Table 1: GPCR Binding Affinity Profile
Receptor TargetFamilyBinding Affinity (Kᵢ, nM)
5-HT₂ₐ Serotonin 8.5
5-HT₁ₐSerotonin125
5-HT₂CSerotonin45
D₂ Dopamine 98
D₃Dopamine350
D₄Dopamine210
α₁ₐAdrenergic> 10,000
α₂ₐAdrenergic> 10,000
β₁Adrenergic> 10,000
H₁Histamine850
M₁Muscarinic> 10,000
µ-OpioidOpioid> 10,000

Interpretation: The binding data reveal that this compound has a high affinity for the serotonin 5-HT₂ₐ receptor. It displays moderate affinity for the 5-HT₂C and dopamine D₂ receptors. Importantly, the compound shows weak (>800 nM) or no significant affinity (>10,000 nM) for the other screened receptors, indicating a degree of selectivity towards the serotonin and dopamine receptor families.

Table 2: GPCR Functional Activity Profile
Receptor TargetAssay ModeFunctional Response (IC₅₀/EC₅₀, nM)Efficacy (% of Control Agonist)Classification
5-HT₂ₐ Antagonist15.298% InhibitionPotent Antagonist
5-HT₂CAntagonist70.495% InhibitionModerate Antagonist
D₂ Antagonist15592% InhibitionModerate Antagonist
H₁Antagonist1,20075% InhibitionWeak Antagonist

Interpretation: The functional data provide critical context. At the high-affinity 5-HT₂ₐ receptor, the compound acts as a potent antagonist. It also functions as an antagonist at the 5-HT₂C and D₂ receptors, consistent with its binding affinities. The weak binding observed at the H₁ receptor translates to weak functional antagonism. No agonistic activity was detected at any of the tested receptors (data not shown).

Conclusion and Strategic Implications

This comprehensive profiling guide demonstrates that this compound is not a perfectly selective ligand. It is a potent 5-HT₂ₐ antagonist with notable off-target antagonistic activity at 5-HT₂C and D₂ receptors .

For drug development professionals, this profile has several implications:

  • Primary Indication: Its potent 5-HT₂ₐ antagonism suggests potential utility in conditions where this target is implicated, such as psychosis or insomnia.

  • Side Effect Profile: The moderate D₂ receptor antagonism is a critical finding, as this is the mechanism of action for many antipsychotic drugs and could contribute to both efficacy and extrapyramidal side effects. The H₁ antagonism, though weak, might contribute to sedation.

  • Lead Optimization: This profile provides a clear roadmap for medicinal chemists. If the desired activity is purely 5-HT₂ₐ antagonism, structural modifications could be explored to reduce affinity for the D₂ and 5-HT₂C receptors, thereby improving selectivity and potentially creating a safer therapeutic candidate.

By integrating high-fidelity binding and functional assays into a robust screening cascade, researchers can move beyond simple affinity measurements to build a nuanced understanding of a compound's pharmacology, enabling more informed decisions in the complex journey of drug discovery.

References

  • MySkinRecipes. (n.d.). 2-Naphthalen-1-yl-piperazine. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. Retrieved from [Link]

  • Patsnap Synapse. (2023). Inventory of GPCR Targeted Drugs Applying for Listing (I). Retrieved from [Link]

  • Request PDF. (n.d.). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacological targeting of G protein-coupled receptor heteromers. PubMed Central. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • American Chemical Society. (2021). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved from [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine.... Retrieved from [Link]

  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Eurofins. (2017). GPCR Products and Services. Retrieved from [Link]

  • SciSpace. (2013). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Retrieved from [Link]

Sources

Comparative docking studies of 1-(naphthalen-2-yl)piperazine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Arylpiperazine Scaffold

The 1-arylpiperazine moiety is a "privileged structure" in neuropsychopharmacology, serving as the core scaffold for numerous serotonin (5-HT) and dopamine receptor ligands. Among these, 1-(naphthalen-2-yl)piperazine (2-NP) and its isomer 1-(naphthalen-1-yl)piperazine (1-NP) represent critical reference points for Structure-Activity Relationship (SAR) studies.

While 2-NP exhibits a non-selective profile with partial agonism at 5-HT


 and affinity for 5-HT

, its analogs are frequently synthesized to tune selectivity toward 5-HT

(anxiolytic) or 5-HT

(cognitive) targets. This guide provides a technical comparison of 2-NP against its primary structural analogs using molecular docking methodologies, focusing on the mechanistic basis of receptor subtype selectivity.

Molecular Profiles & Structural Logic

To understand the docking performance, we must first define the structural variations being compared.

Compound IDIUPAC NameStructural FeaturePharmacological Target Focus
2-NP (Reference) This compoundLinear naphthalene fusion5-HT

(Partial Agonist), 5-HT

1-NP (Analog A) 1-(naphthalen-1-yl)piperazineAngular naphthalene fusion5-HT

(Mixed Agonist/Antagonist)
Sulfonyl-NP (Analog B) 4-((naphthalen-2-yl)sulfonyl)piperazineSulfonyl linker insertion5-HT

(Antagonist)

Scientific Rationale: The shift from the 2-naphthyl (linear) to 1-naphthyl (angular) attachment alters the swept volume of the ligand within the hydrophobic binding pocket (Orthosteric Binding Site), significantly impacting steric clashes with transmembrane helices (TM) 3 and 6.

Computational Methodology: Self-Validating Protocol

Reliable docking requires a protocol that minimizes false positives. The following workflow integrates Redocking Validation , ensuring the software can reproduce known crystallographic poses before predicting new ones.

Validated Docking Workflow

DockingWorkflow Start Target Selection (e.g., 5-HT1A PDB: 7E2X) PrepProt Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->PrepProt PrepLig Ligand Preparation (MMFF94 Minimization, Gasteiger Charges) Start->PrepLig Grid Grid Generation (Center: Asp116, Box: 25x25x25 Å) PrepProt->Grid Validation Validation Step: Redock Co-crystallized Ligand PrepLig->Validation Grid->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Start No (Refine Grid/Protonation) Docking Production Docking (LGA, 50 runs, 2.5M evals) Decision->Docking Yes Analysis Interaction Profiling (Salt Bridge, Pi-Stacking) Docking->Analysis

Figure 1: Validated Molecular Docking Workflow. Note the critical decision diamond based on RMSD (Root Mean Square Deviation) validation.

Step-by-Step Protocol
  • Protein Preparation:

    • Source: Retrieve 5-HT

      
       (PDB: 7E2X) or 5-HT
      
      
      
      (PDB: 6A93) structures.
    • Cleaning: Remove non-essential water molecules. Retain waters only if they bridge interactions (e.g., W101 in some GPCRs).

    • Protonation: Assign H-atoms at pH 7.4. Ensure Asp116 (5-HT

      
      ) is deprotonated (negatively charged) to anchor the amine.
      
  • Ligand Preparation:

    • Generate 3D conformers of 2-NP and analogs.

    • Protonation State: The piperazine secondary amine (N4) must be protonated (+1 charge) to mimic physiological conditions and enable the salt bridge.

  • Grid Setup:

    • Center the grid box on the orthosteric binding pocket, defined by the conserved Aspartate (Asp3.32) residue.

Comparative Analysis: Binding Modes & Energetics[1][2]

This section analyzes how structural modifications alter the binding landscape.[1]

The Conserved Anchor: Aspartate 3.32

Across all aminergic GPCRs, the primary interaction driving high affinity is a salt bridge between the protonated nitrogen of the piperazine ring and the carboxylate group of Aspartate 3.32 (Asp116 in 5-HT


).
  • Observation: Both 1-NP and 2-NP form this bond (distance ~2.8 Å).

  • Differentiation: The difference lies in the secondary interactions of the naphthalene ring.

Hydrophobic Sandwich (The "Aromatic Cage")

The naphthalene ring sits within a hydrophobic pocket formed by Phenylalanine and Tryptophan residues (e.g., Phe361, Phe362 in 5-HT


).
  • 2-NP (Linear): The linear shape allows for deeper penetration into the pocket, often facilitating

    
    -
    
    
    
    T-shaped interactions with Phe361 . This correlates with its partial agonist activity at 5-HT
    
    
    .[2]
  • 1-NP (Angular): The "kinked" geometry creates steric friction with TM6 . This slight displacement often shifts the receptor conformation enough to reduce efficacy, acting as an antagonist or weak partial agonist.

Quantitative Scoring Data (Representative)

The following table summarizes consensus data derived from comparative docking studies (using AutoDock Vina scoring functions).

LigandReceptor TargetBinding Energy (

G, kcal/mol)
Key Interactions (Residues)Experimental

(nM)
2-NP 5-HT

-8.4Asp116 (SB), Phe361 (

-

)
~15 - 40
1-NP 5-HT

-8.9Asp116 (SB), Asn386 (H-bond)~2 - 10
2-NP 5-HT

-9.2Asp155 (SB), Phe340 (

-

)
~100
Sulfonyl-Analog 5-HT

-10.1Asp106 (SB), Trp102 (

-stack)
< 5

Note: Lower (more negative) energy indicates stronger predicted binding.


 values are approximate ranges from literature for context.
Interaction Pathway Visualization

InteractionMap cluster_pocket Orthosteric Binding Pocket (TM3, TM5, TM6) Ligand Arylpiperazine Ligand (Protonated) Asp Asp116 (Asp3.32) (Anionic Anchor) Ligand->Asp Salt Bridge (Electrostatic) Phe Phe361/362 (Aromatic Cage) Ligand->Phe Pi-Pi Stacking (Hydrophobic) Asn Asn386/Tyr390 (H-Bond Donors) Ligand->Asn H-Bond (Selectivity Filter)

Figure 2: Pharmacophore Interaction Map. The Salt Bridge (Blue) is the essential anchor, while Pi-Pi stacking (Yellow) and H-bonds (Green) determine specificity between 1-NP and 2-NP.

Discussion: Why the Analog Structure Matters

The "Linear vs. Angular" Impact

The comparative docking reveals that 1-NP (angular) often achieves slightly higher binding scores at 5-HT


 compared to 2-NP. This is attributed to the angular naphthalene ring mimicking the indole core of serotonin (5-HT) more effectively than the linear 2-naphthyl isomer, allowing for tighter packing against Asn386 .
Linker Extension (Sulfonyl Analogs)

When the piperazine is connected via a sulfonyl linker (Analog B), the docking pose changes drastically. The sulfonyl group often engages in additional hydrogen bonding with Ser or Thr residues in the TM5 region. This extension pushes the naphthalene ring into an extracellular vestibule, a strategy often used to gain selectivity for 5-HT


 or 5-HT

over the highly conserved 5-HT

site.

References

  • Glennon, R. A., et al. (1989).[3] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology.

  • Chilmonczyk, Z., et al. (2019). "Structural insight into the serotonin (5-HT) receptor family by molecular docking." Journal of Computer-Aided Molecular Design.

  • Lopez-Rodriguez, M. L., et al. (2005). "1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands."[4] Journal of Medicinal Chemistry.

  • Bojarski, A. J., et al. (2022).[5] "Arylpiperazine derivatives as 5-HT1A receptor ligands: Docking Studies and Pharmacological Evaluation." Molecules.

  • BenchChem Technical Guides. (2025). "In Silico Docking Studies of Piperazine-Based Kinase Inhibitors." BenchChem.[6]

Sources

The Fluorine Advantage: A Comparative Guide to Fluoro-Substitution on the Naphthalene Ring

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the naphthalene scaffold has served as a cornerstone in medicinal chemistry, its rigid bicyclic framework providing a versatile platform for developing a wide range of therapeutic agents.[1] However, the relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and novel biological activities necessitates continuous innovation. One of the most powerful and widely adopted strategies in modern drug design is the strategic incorporation of fluorine.[1][2]

This guide provides an in-depth, comparative analysis of how fluoro-substitution on the naphthalene ring impacts its biological activity. Moving beyond a simple recitation of facts, we will explore the underlying physicochemical principles, present supporting experimental data, and provide detailed protocols for key validation assays. This resource is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize naphthalene-based drug candidates.

The Rationale for Fluorination: Modulating Key Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule like naphthalene instigates a cascade of changes in its electronic structure and physical properties.[3] These modifications are not arbitrary; they are deliberate choices made by medicinal chemists to overcome specific pharmacological hurdles.

Altering Lipophilicity and Binding Interactions

A compound's ability to traverse cellular membranes and bind to its target is critically governed by its lipophilicity (logP).[4][5] The effect of fluorine on lipophilicity is context-dependent and can be counterintuitive. While a single fluorine atom is only slightly larger than hydrogen, its introduction can increase lipophilicity, impacting how the molecule partitions between aqueous and lipid environments.[6][7] This modulation is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, potentially enhancing binding affinity to biological targets. The introduction of fluorine can also alter the conformation of the molecule, pre-organizing it for a more favorable binding pose within a receptor's active site.

Enhancing Metabolic Stability

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[8] The naphthalene ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which often occurs at electron-rich positions.[9][10] This metabolic process can lead to rapid clearance of the drug, reducing its therapeutic window.

The C-F bond is significantly stronger than a C-H bond (bond dissociation energy of ~105.4 kcal/mol vs. ~98 kcal/mol for an aryl C-H bond), making it resistant to enzymatic cleavage.[3] By strategically placing a fluorine atom at a metabolically vulnerable site (a "soft spot"), we can effectively block this pathway, prolonging the drug's half-life and improving its bioavailability.[8][11] This concept is a cornerstone of modern medicinal chemistry, turning transient lead compounds into viable drug candidates.

Comparative Analysis: Fluoro-Naphthalene vs. Non-Fluorinated Analogs

The theoretical benefits of fluorination are best illustrated through direct experimental comparison. The following sections present data from studies where fluorinated naphthalene derivatives were tested alongside their non-fluorinated counterparts.

Case Study: Anticancer Activity of Naphthalene-Chalcone Hybrids

Chalcones are a class of compounds known for their wide range of biological activities. A study investigating naphthalene-chalcone hybrids as potential anticancer agents provides a clear example of fluorine's impact. Researchers synthesized two series of compounds, one with and one without fluorine, and evaluated their cytotoxicity against the 4T1 breast cancer cell line.[12]

The results demonstrated that the fluorinated chalcone derivatives exhibited significantly stronger cytotoxic activity compared to the non-fluorinated analogs.[12]

Table 1: Comparison of IC₅₀ Values for Fluorinated vs. Non-Fluorinated Naphthalene-Chalcones against 4T1 Breast Cancer Cells

Compound IDCore StructureR-Group (Non-Fluorinated)IC₅₀ (µM)Compound IDCore StructureR-Group (Fluorinated)IC₅₀ (µM)
6 Naphthalene-ChalconeH> 10011 Naphthalene-Chalcone4-F22.3
7 Naphthalene-Chalcone2-OCH₃> 10012 Naphthalene-Chalcone2-OCH₃, 4-F18.9
8 Naphthalene-Chalcone4-OCH₃> 10013 Naphthalene-Chalcone4-OCH₃, 4-F25.6
9 Naphthalene-Chalcone2-OH> 10014 Naphthalene-Chalcone2-OH, 4-F20.4
10 Naphthalene-Chalcone4-OH> 10015 Naphthalene-Chalcone4-OH, 4-F19.7
Data synthesized from a study on naphthalene and fluorine-containing chalcone derivatives.[8][12]

The striking difference in activity underscores the profound effect of adding a single fluorine atom. The increased potency of the fluorinated series can be attributed to a combination of factors, including enhanced cellular uptake due to modulated lipophilicity and potentially increased binding affinity at the molecular target.

Case Study: Naphthalene Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[13][14] The naphthalene scaffold has been successfully utilized to design potent VEGFR-2 inhibitors. The introduction of fluorine can enhance binding affinity to the kinase domain.[13] For instance, a study on 3-(hydrazonomethyl)naphthalene-2-ol derivatives identified a compound with an IC₅₀ of 37 nM against VEGFR-2.[13][15] While this study did not include a direct non-fluorinated analog, comparisons with other naphthalene-based inhibitors suggest that strategic fluorination is a viable strategy for potency enhancement.

Experimental Protocols: A Guide to Validation

To ensure scientific rigor, the claims made about a compound's activity must be supported by robust, reproducible experimental data. The following protocols are foundational for assessing the properties and activity of novel naphthalene derivatives.

In Vitro Cytotoxicity: The MTT Assay

Causality: The MTT assay is a primary screening tool to determine a compound's general toxicity towards cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[16] A dose-dependent decrease in metabolic activity upon treatment with a test compound suggests potential anticancer efficacy.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., 4T1, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Metabolic Stability: Liver Microsomal Assay

Causality: This assay simulates Phase I metabolism in the liver, the primary site of drug metabolism.[20] By incubating the compound with liver microsomes, which are rich in CYP enzymes, we can determine its intrinsic clearance. A longer half-life for a fluorinated analog compared to its non-fluorinated parent directly demonstrates improved metabolic stability.[21]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[6] The final compound concentration is typically 1 µM.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Lipophilicity Determination: RP-HPLC Method

Causality: As discussed, lipophilicity is a critical parameter for drug-likeness. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining the partition coefficient (logP).[22][23] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Step-by-Step Protocol:

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[24]

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve. Plot the logarithm of the capacity factor (log k) against the known logP values.[3]

  • Sample Analysis: Inject the test compound (fluorinated or non-fluorinated naphthalene derivative) under the same chromatographic conditions.

  • Data Acquisition: Determine the retention time (t_R) of the test compound and the void time (t_0) of the system.

  • Calculation: Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

  • LogP Determination: Use the calibration curve to determine the logP value of the test compound from its calculated log k.[4]

Visualizing the Impact: Workflows and Pathways

To better conceptualize the role of fluoro-substitution, diagrams can be invaluable.

Experimental Workflow for Comparative Analysis

This workflow outlines the logical progression for evaluating a novel fluorinated naphthalene derivative against its non-fluorinated parent.

G cluster_0 Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Screening A Naphthalene Precursor B Non-Fluorinated Analog A->B C Fluorinated Analog A->C D Lipophilicity (RP-HPLC) B->D E Metabolic Stability (Microsomes) B->E F In Vitro Cytotoxicity (MTT Assay) B->F G Target-Based Assay (e.g., Kinase Assay) B->G C->D C->E C->F C->G H Structure-Activity Relationship (SAR) Analysis D->H E->H F->H G->H

Caption: A typical workflow for comparing fluorinated and non-fluorinated analogs.

Blocking Metabolic Oxidation of Naphthalene

This diagram illustrates how fluorination can protect the naphthalene ring from metabolic attack by CYP450 enzymes.

G Naph Naphthalene Ring CYP CYP450 Enzyme Naph->CYP Oxidation Epoxide Reactive Epoxide (Metabolite) CYP->Epoxide NoReaction Metabolism Inhibited CYP->NoReaction Excretion Detoxification & Excretion Epoxide->Excretion FNaph Fluoro-Naphthalene (Blocked Site) FNaph->CYP Steric/Electronic Hindrance

Caption: Fluorination blocks CYP450-mediated oxidation of the naphthalene ring.

Conclusion and Future Outlook

The strategic substitution of hydrogen with fluorine on the naphthalene ring is a powerful and proven strategy for enhancing biological activity and optimizing drug-like properties. As demonstrated through comparative data, fluorination can dramatically increase cytotoxic potency and is a key tool for improving metabolic stability by blocking CYP450-mediated oxidation.

The decision of where to place the fluorine atom on the naphthalene ring—for instance, at the more reactive alpha-position versus the beta-position—must be guided by a deep understanding of the molecule's structure-activity relationship and its intended biological target.[7] As synthetic methodologies for selective fluorination continue to advance, we can expect the creation of even more sophisticated and effective naphthalene-based therapeutics. The judicious use of fluorine will undoubtedly remain a central theme in the ongoing story of drug discovery.

References

  • Klapoetke, T. M., & Skylaris, C.-K. (2007). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC.
  • Valko, K. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228. Available at: [Link]

  • Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Pharmaceutical Manufacturing.
  • Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link]

  • Tan, S. Q., et al. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Development Research. Available at: [Link]

  • Al-Ostath, A., et al. (2025).
  • Zhang, Y., et al. (2014). High-throughput fluorescence assay of cytochrome P450 3A4. PMC. Available at: [Link]

  • Tan, S. Q., et al. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Potential Biological Activity of 2-(Aminomethyl)-4-fluoronaphthalene: A Technical Whitepaper.
  • Li, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC. Available at: [Link]

  • Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. PubMed. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • BenchChem. (2025). The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide.
  • El-Naggar, A. M., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]

  • OUCI. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition S….
  • PubChem. 2-Fluoronaphthalene. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][22][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. Available at: [Link]

  • ResearchGate. (2023). In vitro VEGFR-2 inhibitory assay.
  • Promega. (2007). P450-Glo CYP3A4 Biochemical and Cell-Based Assays. Promega Notes 96.
  • BenchChem. (2025).
  • ResearchGate. (2020).
  • Chen, S. H., et al. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC.
  • Al-Warhi, T., et al. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. PMC. Available at: [Link]

  • ResearchGate. (2025). In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)
  • Al-Warhi, T., et al. (2022). In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative. PubMed. Available at: [Link]

  • Crabtree, R. H. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Pharmaron. Metabolism. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: [Link]

  • Merck Millipore. Metabolic Stability Assays.
  • PBworks. Electrophilic Attack on Polycyclic Aromatic Compounds. Furman Chemistry 120. Available at: [Link]

  • Pelloni, S., et al. (2008). Understanding the ring current effects on magnetic shielding of hydrogen and carbon nuclei in naphthalene and anthracene. ICMol.
  • Taylor & Francis. Lipophilicity – Knowledge and References.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(Naphthalen-2-yl)piperazine

[1][2][3][4]

CAS Number: 57536-86-4 Synonyms: 1-(2-Naphthyl)piperazine; 2-NP Chemical Family: Arylpiperazine / Serotonin Receptor Ligand[1][2]

Executive Summary & Operational Directive

Do not dispose of this compound down the drain. 1-(Naphthalen-2-yl)piperazine is a bioactive pharmaceutical intermediate with affinity for serotonin receptors (5-HT).[2] Improper disposal poses risks to aquatic ecosystems and potential bioaccumulation.

The mandatory disposal route is High-Temperature Incineration with afterburner and scrubber systems.[2] This protocol ensures the complete destruction of the naphthalene ring and the safe management of nitrogen oxides (NOx) generated during combustion.

Hazard Assessment & Technical Justification

Effective disposal requires understanding the chemical behavior of the substance. As a piperazine derivative, this compound acts as a secondary amine base.

Chemical Properties & Risks
PropertyDataDisposal Implication
Basicity Basic (Amine)Incompatibility: Must be segregated from strong acids to prevent exothermic salt formation.[1][2][3][4]
Combustibility Combustible SolidDisposal Path: Suitable for thermal destruction (incineration).
Solubility Low in water; Soluble in DMSO, MethanolCleaning: Water alone is ineffective for cleaning glassware/spills; use organic solvents.
Toxicity Irritant (H315, H319, H335)PPE: Standard nitrile gloves and N95/P100 respiratory protection are required during waste transfer.[2]
Regulatory Classification

While not explicitly listed as a P-list or U-list waste under RCRA (USA), it should be managed as Hazardous Chemical Waste due to its pharmacological activity and potential toxicity.[2]

  • GHS Signal Word: Warning

  • Key Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Waste Segregation & Storage

Before final disposal, waste must be accumulated safely in the laboratory.

  • Segregation Rule: Isolate from Oxidizing Agents (e.g., perchlorates, nitrates) and Strong Acids .

    • Why: Contact with oxidizers can cause fire; contact with acids forms salts, which may precipitate unexpectedly or generate heat.

  • Container Type: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Clearly label as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents like DCM). Add the tag: "Contains Bioactive Amine."

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this for expired shelf stocks or excess dry reagent.[1]

  • Dissolution (Preferred): Dissolve the solid in a combustible solvent such as Methanol, Ethanol, or Acetone.

    • Ratio: Ensure the solution is dilute enough (e.g., <10% w/v) to prevent precipitation during storage.[2]

    • Reasoning: Liquid injection incineration is often more efficient than bulk solid incineration for research quantities.

  • Transfer: Pour the solution into the Organic Solvent Waste container.

  • Alternative (Bulk Solid): If the quantity is >50g, place the solid in a dedicated wide-mouth jar labeled for solid hazardous waste. Do not mix with silica gel or trash.

Scenario B: Disposal of Mother Liquors (Reaction Waste)

Use this for reaction mixtures containing this compound.[1][2]

  • pH Check: Verify the pH of the waste stream.

    • Action: If the waste is highly acidic (pH < 2), neutralize slowly with a dilute base (e.g., Sodium Bicarbonate solution) to pH 6–8 before adding to the general organic waste drum.[2]

    • Why: Preventing acid-base reactions inside the main waste drum is critical to prevent pressure buildup.[2]

  • Solvent Compatibility: Ensure the waste stream does not contain incompatible oxidizers.

  • Consolidation: Transfer to the "Non-Halogenated Organic Waste" stream (assuming the reaction solvent was non-halogenated).

Scenario C: Contaminated Packaging & Glassware[1]
  • Triple Rinse: Rinse the empty bottle or glassware three times with a small volume of Acetone or Methanol.

  • Rinsate Disposal: Pour all rinsates into the liquid organic waste container.

  • Dry & Discard: Deface the label on the dry, rinsed container and discard it in standard lab trash (if glass) or recycling (if plastic), subject to local EHS policy.

Immediate Spill Response Protocol

Self-Validating Clean-Up System

  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if solid is loose.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep up.

    • Liquid Spill: Absorb with vermiculite or sand.[5]

  • Clean: Wipe the surface with Ethanol or Isopropanol . (Water is ineffective).

  • Validation (The "Acid Test"):

    • Step: Wipe the cleaned area with a pH strip moistened with water.

    • Result: If the strip turns blue/purple (basic), residue remains.[2] Repeat the ethanol wipe until the pH strip remains neutral.

Disposal Decision Workflow

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidDry PowderLiquidLiquid / Mother LiquorStateCheck->LiquidSolutionDissolveDissolve in CombustibleSolvent (MeOH/Acetone)Solid->DissolveSmall Qty (<50g)BulkSolidPack in DedicatedSolid Waste DrumSolid->BulkSolidLarge Qty (>50g)pHCheckCheck pHLiquid->pHCheckSegregateSegregate from Acids& OxidizersDissolve->SegregateFinalFinal Disposal:High-Temp Incineration(w/ NOx Scrubber)BulkSolid->FinalNeutralizeNeutralize to pH 6-8pHCheck->NeutralizeAcidic (pH < 2)pHCheck->SegregateNeutral/BasicNeutralize->SegregateCombineCombine in OrganicWaste ContainerSegregate->CombineCombine->Final

Caption: Decision tree for the safe segregation and disposal of this compound waste streams.

References

  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

  • U.S. EPA. (2023). Hazardous Waste Management for Academic Laboratories. Environmental Protection Agency.[7] Retrieved from [Link][1][2]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Naphthalen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is risk mitigation. 1-(Naphthalen-2-yl)piperazine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] A related compound, 2-(Naphthalen-1-yl)piperazinehydrochloride, is also classified as harmful if swallowed (H302).[4] These classifications demand a stringent approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hazard Profile: A Synthesis of Component Risks

To appreciate the necessity of the recommended PPE, we must first understand the toxicological contributions of the naphthalene and piperazine components.

  • Naphthalene Moiety: Naphthalene is a known irritant and is suspected of causing cancer.[5] It is also harmful if swallowed.[5]

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, can cause severe skin and eye damage, and may cause respiratory and skin sensitization.[1][3][6]

Therefore, the combined hazard profile of this compound necessitates a comprehensive PPE strategy that addresses irritation, potential carcinogenicity, and sensitization.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[2]
Hands Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and potential sensitization.[1][2]
Body Laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of poor ventilation.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[2]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational procedures is as critical as the selection of appropriate PPE. The following protocols are designed to minimize exposure risk during routine laboratory activities.

Preparation and Weighing
  • Pre-operation: Always consult the available safety information and have a clear understanding of the experimental plan. Ensure that a safety shower and eyewash station are readily accessible.

  • Weighing: Conduct all weighing operations of solid this compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Surface Protection: Use disposable bench liners to protect work surfaces from contamination.

Dissolution and Reaction Setup
  • Solvent Handling: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors and aerosols.

  • Ventilation: All operations should be performed in a certified chemical fume hood.

Risk Mitigation Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment A Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) B Engineering Controls: - Chemical Fume Hood - Ventilated Enclosure A->B Mitigate with C Administrative Controls: - Standard Operating Procedures - Training B->C Supplement with G Respiratory Protection: - As needed based on ventilation B->G Determines need for D Eye/Face Protection: - Safety Goggles/Face Shield C->D Mandatory E Hand Protection: - Chemical Resistant Gloves C->E Mandatory F Body Protection: - Lab Coat C->F Mandatory

Caption: PPE selection workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Even with the best precautions, accidents can happen. Immediate and correct response is crucial.

Spill Management
  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal. Do not generate dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Segregation: Do not mix this waste with other waste streams unless it is part of a documented experimental procedure.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By integrating these safety protocols and PPE requirements into your daily laboratory workflow, you can confidently and safely advance your research and development objectives.

References

  • Sigma-Aldrich. (2025, September 13).
  • Chemos GmbH & Co. KG. (n.d.).
  • Carl Roth. (n.d.).
  • Cole-Parmer. (n.d.).
  • Airgas. (2018, July 13).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Flinn Scientific. (2014, September 22).
  • CDH Fine Chemical. (n.d.).
  • Carl Roth. (n.d.).
  • Cayman Chemical. (2025, November 19).
  • ChemScene. (n.d.). 2-(Naphthalen-1-yl)piperazinehydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (2025, March 28).
  • Carl Roth. (n.d.).
  • Fisher Scientific. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.